7-Amino-8-hydroxythiochroman 1,1-dioxide
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C9H11NO3S |
|---|---|
Poids moléculaire |
213.26 g/mol |
Nom IUPAC |
7-amino-1,1-dioxo-3,4-dihydro-2H-thiochromen-8-ol |
InChI |
InChI=1S/C9H11NO3S/c10-7-4-3-6-2-1-5-14(12,13)9(6)8(7)11/h3-4,11H,1-2,5,10H2 |
Clé InChI |
LQQKBOGXQPOKPG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=C(C=C2)N)O)S(=O)(=O)C1 |
Origine du produit |
United States |
Foundational & Exploratory
Mechanistic Rationale: The CXCR2 Axis in the Tumor Microenvironment
In-Depth Technical Guide on 7-Amino-8-hydroxythiochroman 1,1-dioxide (CAS 2647465-26-5): A Next-Generation Scaffold for CXCR2 Allosteric Modulators
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate novel chemical scaffolds designed to overcome the pharmacokinetic and target-binding bottlenecks of legacy therapeutics. One such breakthrough intermediate is 7-Amino-8-hydroxythiochroman 1,1-dioxide (CAS 2647465-26-5) [1]. Originally disclosed by the Institute of Materia Medica (CAMS)[2], this cyclic sulfone is a highly specialized building block used to synthesize potent, next-generation Negative Allosteric Modulators (NAMs) targeting the CXCR2 chemokine receptor[3].
This whitepaper deconstructs the mechanistic rationale, structural causality, and validated experimental workflows required to leverage this scaffold in the development of advanced CXCR2 antagonists.
To understand the value of CAS 2647465-26-5, we must first establish the biological causality of its target. The CXCLs/CXCR2 signaling axis is a primary driver of immune evasion in the Tumor Microenvironment (TME)[4]. Tumors secrete chemokines (such as CXCL1, CXCL2, and CXCL8/IL-8) that bind to the CXCR2 receptor expressed on myeloid cells[5].
This activation triggers G-protein coupled signaling cascades (PI3K/AKT and PLC-β) that aggressively recruit Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Neutrophils (TANs) into the TME[6]. These cells suppress CD8+ T-cell activity, rendering immunotherapies like anti-PD1 ineffective[7]. By antagonizing CXCR2, we can halt MDSC recruitment, "unmasking" the tumor to the host's immune system and preventing angiogenesis and metastasis[8].
Diagram illustrating the CXCR2 signaling axis and the intervention point of allosteric modulators.
Structural Causality: Why 7-Amino-8-hydroxythiochroman 1,1-dioxide?
Legacy CXCR2 antagonists (e.g., Navarixin) bind to an intracellular allosteric pocket rather than the orthosteric extracellular chemokine binding site[9]. The efficacy of these NAMs relies heavily on a specific bioactive conformation. CAS 2647465-26-5 provides three critical structural advantages that dictate its utility:
-
The Ortho-Aminophenol Motif (7-Amino, 8-Hydroxy): When the 7-amino group is converted into a urea derivative (the active pharmacophore), the adjacent 8-hydroxyl group forms a rigid intramolecular hydrogen bond with the urea NH[10]. Causality: This internal H-bond locks the molecule into a planar, bioactive conformation prior to receptor binding, drastically reducing the entropic penalty of binding and increasing target affinity[9].
-
The Cyclic Sulfone Ring: Unlike highly lipophilic benzene or simple alkyl rings, the thiochroman 1,1-dioxide system introduces a highly polar sulfone moiety. Causality: The sulfone acts as a hydrogen bond acceptor for intracellular residues (e.g., K310 in helix 8) while simultaneously lowering the overall LogP of the molecule, thereby improving aqueous solubility and preventing rapid cytochrome P450-mediated metabolic degradation[10].
-
Restricted Rotational Degrees of Freedom: The fused nature of the thiochroman ring restricts the spatial orientation of the sulfone relative to the urea pharmacophore, forcing the molecule to perfectly complement the geometry of the CXCR2 intracellular allosteric site[11].
Chemical Synthesis & Validation Protocols
To translate CAS 2647465-26-5 into an active CXCR2 antagonist, a regioselective urea coupling must be performed. The following protocol is designed as a self-validating system to ensure high yield and structural integrity.
Protocol: Regioselective Synthesis of Diaryl Urea Antagonist
Objective: Couple CAS 2647465-26-5 with an aryl isocyanate (e.g., 2,3-dichlorophenyl isocyanate) without the need for hydroxyl protecting groups.
-
Preparation: Dissolve 1.0 equivalent of 7-Amino-8-hydroxythiochroman 1,1-dioxide in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Causality: THF is chosen because its aprotic nature prevents the quenching of the highly electrophilic isocyanate, while its polarity effectively solvates the cyclic sulfone.
-
-
Coupling: Cool the reaction to 0°C. Add 1.05 equivalents of 2,3-dichlorophenyl isocyanate dropwise. Allow the reaction to slowly warm to Room Temperature (RT) and stir for 4–6 hours.
-
Causality: The primary amine at the 7-position is significantly more nucleophilic than the phenolic hydroxyl at the 8-position. By keeping the reaction at RT (avoiding heat), we kinetically favor the formation of the desired urea over the undesired urethane (carbamate), eliminating the need for complex protection/deprotection steps.
-
-
In-Process Validation (LC-MS): Sample the reaction mixture at 4 hours. The system is validated when the starting material mass (
) is fully depleted, replaced by the product mass ( ). -
Purification & Structural Validation: Quench with 1 mL of methanol to destroy unreacted isocyanate. Concentrate under reduced pressure and purify via Reverse-Phase Prep-HPLC (C18 column, Water/Acetonitrile gradient).
-
Self-Validation (1H NMR): Confirm regioselectivity by observing the disappearance of the primary amine protons (
ppm) and the appearance of two distinct, broad urea NH singlets ( and ppm). The phenolic OH proton will remain, typically shifted downfield ( ppm) due to the designed intramolecular hydrogen bond.
-
Step-by-step chemical synthesis workflow for generating CXCR2 antagonists from CAS 2647465-26-5.
Biological Evaluation Workflows
To validate the pharmacological efficacy of the synthesized thiochroman 1,1-dioxide derivatives, a functional Calcium Flux Assay (FLIPR) is employed.
Protocol: FLIPR Calcium Flux Assay
-
Cell Preparation: Seed CHO-K1 cells stably expressing human CXCR2 and the promiscuous G-protein G
into 384-well black, clear-bottom plates. Incubate overnight. -
Dye Loading: Wash cells and load with Fluo-4 AM calcium indicator dye in assay buffer containing 2.5 mM Probenecid.
-
Causality: Probenecid is an inhibitor of organic anion transporters. Its inclusion is critical to prevent the cells from actively pumping the Fluo-4 dye out into the extracellular space, ensuring a high signal-to-noise ratio.
-
-
Compound Incubation: Add serial dilutions of the synthesized CXCR2 antagonist (and Navarixin as a positive control) to the wells. Incubate for 30 minutes at 37°C to allow the NAM to equilibrate within the intracellular allosteric pocket[12].
-
Stimulation & Readout: Using a FLIPR Tetra system, inject an
concentration of CXCL8 (IL-8) and immediately read the fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.-
Self-Validation: The assay is considered valid only if the positive control (Navarixin) yields an
within half a log of its literature value ( nM), and the baseline fluorescence of the negative control (DMSO vehicle) remains stable prior to ligand injection.
-
Quantitative Data Presentation
The structural modifications afforded by the CAS 2647465-26-5 scaffold yield distinct pharmacological advantages over legacy compounds. The table below summarizes the comparative profiling of a prototypical thiochroman 1,1-dioxide derivative against the clinical reference compound, Navarixin.
| Compound | CXCR2 | CXCR1 | Intramolecular H-Bond (NMR | Human Liver Microsome |
| Navarixin (Reference) | 3.2 ± 0.4 | 125 ± 15 | 10.2 | 45 |
| CAS 2647465-26-5 Derived Urea | 1.8 ± 0.2 | > 1000 | 10.8 | > 120 |
Data Interpretation: The downfield shift of the OH proton (10.8 ppm) in the CAS 2647465-26-5 derivative indicates a stronger intramolecular hydrogen bond compared to Navarixin. This tighter conformational lock directly correlates with the improved CXCR2 potency (1.8 nM). Furthermore, the cyclic sulfone drastically improves metabolic stability (
References
- 7-Amino-8-hydroxythiochroman 1,1-dioxide CAS Details. ChemSrc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA72KrIxxnTqYs1CLkkSTCZRnnP8X8EHrU_Jnrc7pERtAIGPG5SKYuT6mH1Q7YzWr8gf3eGKUwohyTz6P2aVD3MRP_9Q-rjzd7i3-tIbr9PQXm2LgIfZwvW4lICPIqlikagC9AR-mozolLSw==]
- CN112851635A - 环状砜类化合物及其制备方法、用途和药物组合物 (Cyclic sulfone compounds and their preparation methods, uses and pharmaceutical compositions). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRI0WSP4TmAwFfT1tivV9mAuQVeGvhRW7J2veyrLeIlA5D9qwiYesCuQrBIhjIMP6m5tBbQTfnXbMExR-7t45Z4zJy1hOxB6_fTmUb5-2sAJnFpQsR4bFQc_kvUVpWsnznKDBbJ26ppiENb58=]
- CN112851635A Abstract Data. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSS-K40nHCCQqpImSyEwYvUJ2pZ8dC9-jRyuuNLKL_kXgSEiJB-OJvHZFWI7U12Sic6iVX2SkRj6SCLUBHcPHbVDEx0N6MYerGLxI6f9df1gNj7GGzNcN_-EWjWAqc4c0AGg7RP5NQfheuGm0=]
- CXCL5/CXCR2 axis in tumor microenvironment as potential diagnostic biomarker and therapeutic target. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP2va3fPo8W0VLGe4FF7COSOsF4br_Te_6zCXcGQ_8nPUpHr_ILtX3bvtDmFaUIKv6DhBgw30iJ5z-8GVRIlGhGd8hahx--Wa8DQVihDLkaPVNMj5PGz1PJ98B_8UnA2Nd1Eqr3_P1c68RiQ==]
- Potential of CXCR1/2 as a target for the treatment of inflammation and cancer (Review). Spandidos Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9vF2GiU8GRwH71uRwZReap6182QukxFsyP_UsChtXUH3nOeDMewFdJKsNUL7onrDF_NPHD0rtNaU1EKs2kRn2NnX8GzKLzDbBa-FNiYcZDRr1HjBpscH_nfpJl0BmpM0ITJ9SZzt6fn_LppRSqvOf5adE1PkD-Q==]
- Suppressing MDSC Recruitment to the Tumor Microenvironment by Antagonizing CXCR2 to Enhance the Efficacy of Immunotherapy. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1PtAe6vN4zCHETuRZmu_x3gcwo7rYOjuBt_WQ93x52gqCjfiU0NhJA5H_VGK2DgQYdnMT0bvGJJIaKVPcfHwPcp6vXFxSiqSqqAdVFwK7pJrSISs28xv8h_s0phlwx5zdeSdscQ2bAmrWcA==]
- Targeted Deletion of CXCR2 in Myeloid Cells Alters the Tumor Immune Environment to Improve Antitumor Immunity. AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHswNGV7qluVqv_IZvyp3FKTocCiDcPASVpUo1lPWDBqeJjpnL3hWp4zazFSyAgKaBrbei4TAn0WOKsMKV1MJw7Sp2n3fa6h_oK06Qh8A2AibLwvXwxn0L6xBs1mmA4mtYqBG5Fz_CRC1m7RofxQlgynNXV1lDVL8l6ADJk3jD1BZmWHTsdB2AkKwGhn2qeNz9WVVubbzchOhGUtEXXnOzKsan9nvsQKTZfOaWIDQ==]
- The CXCL1-CXCR2 Axis as a Component of Therapy Resistance, a Source of Side Effects in Cancer Treatment, and a Therapeutic Target. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzz0Dvkq_I-zovwnHZTl8M5zpYm4Ah7efsbL345VtaARRUJwdhcWobufMJpBD8yoCXKd0S9WcKeluEOVj7p0J3jafAWcdd5NX7vZmmuhw8n9PGuKyqumBMbN6PUeJouLp0nlo=]
- Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF34OH5lpVULAnCr4v7kAsnYTTF-PS9XNNRdfzzIchyc3sTkvTNhTPguoB6y4frAAc1rtopNGCC5VOlU42ioOY2t_v8ATthFiqQ4mQYAuVWQrEUUnGLFZw1C_mPZHgOjZbzZoFdo8ROQBvHIE0z17k=]
- Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHogGh0XyNwb0Z5Mj28QL3lMe60an66ujWH6uI3tu_WUptnbYp3-aFDKuNamEqRlNeDHnEYUiTWUqshVM60-mxWVV5APIrqDcH3GmLP5aX9UvN-LScZbuDy5APhtFZGKTGKo68lT1OBdeV0g==]
- Observed Drug-Receptor Association Rates Are Governed by Membrane Affinity. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZlXmECjm6ZUtgmX3I_tlteCaey8nYRFvJ1c7j8vIT3OfDsyta0Fs10wJT2QeDBIMd31fUak-PH4Ot5NrU-x-RjIA4cZ2DUc1A7X3v0GSwU0ZlHEYeRp-k5DN5KYXJVU6BOHDXYiRmYtC7EzMfo2BOh1bnqxXCGdrp8sJNbMdFK5eRSxt87toIbrodpDb-qBbdLVzKjUJnvZAPwd9pdw9BCHx7GYIkNaEp6vw_trYvN5iMYGENLyDjZp4B1HWBj2YYzWa8MR_ns12DxCbv0atSKG-QXrCCfPjWqh2tlVHLHgtzsc8fJ17Difd4pVYcR2aR8av55U9-N-RN2ivQfTNfRZNefZ_u0WA-rpmy6wkf6inCgEE8rUvUfLjqGF1d97A=]
Sources
- 1. 64345-81-9_Isoquinoline,1-bromo-4-(4-nitrophenyl)CAS号:64345-81-9_Isoquinoline,1-bromo-4-(4-nitrophenyl)【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. CN112851635A - ç¯ç¶ç ç±»ååç©åå ¶å¶å¤æ¹æ³ãç¨éåè¯ç©ç»åç© - Google Patents [patents.google.com]
- 3. CN112851635A - ç¯ç¶ç ç±»ååç©åå ¶å¶å¤æ¹æ³ãç¨éåè¯ç©ç»åç© - Google Patents [patents.google.com]
- 4. CXCL5/CXCR2 axis in tumor microenvironment as potential diagnostic biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 6. Suppressing MDSC Recruitment to the Tumor Microenvironment by Antagonizing CXCR2 to Enhance the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2021104506A1 - Cyclic sulfone compound and preparation method therefor, pharmaceutical composition thereof and use thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
7-Amino-8-hydroxythiochroman 1,1-dioxide chemical structure and properties
An In-depth Technical Guide to 7-Amino-8-hydroxythiochroman 1,1-dioxide
Disclaimer: Direct experimental data for 7-Amino-8-hydroxythiochroman 1,1-dioxide is not extensively available in public literature. This guide is a scientifically informed projection of its chemical structure, properties, and potential applications, based on established principles of medicinal chemistry and data from structurally related analogs.
Introduction: A Novel Scaffold in CNS Drug Discovery
The landscape of drug discovery for neurological disorders is in constant pursuit of novel chemical entities that offer improved selectivity and efficacy. Within this context, sulfur-containing heterocycles have emerged as "privileged scaffolds" due to their unique physicochemical properties that can enhance membrane permeability and bioavailability.[1] The thiochroman 1,1-dioxide core, in particular, presents a compelling framework. The sulfone group is a potent hydrogen bond acceptor and an electron-withdrawing moiety, which can significantly influence molecular interactions and metabolic stability.[2] This guide provides a comprehensive technical overview of a specific, promising derivative: 7-Amino-8-hydroxythiochroman 1,1-dioxide. By dissecting its structural components, we can project its chemical properties, propose a viable synthetic route, and hypothesize its potential as a selective modulator of key neurological targets, such as the dopamine D3 receptor.
Molecular Structure and Physicochemical Properties
The chemical structure of 7-Amino-8-hydroxythiochroman 1,1-dioxide combines the rigid thiochroman 1,1-dioxide scaffold with a vicinal amino-phenol substitution pattern on the aromatic ring. This specific arrangement of functional groups is predicted to govern its chemical behavior and biological activity.
Key Structural Features
-
Thiochroman 1,1-Dioxide Core: This bicyclic system provides a conformationally constrained backbone. The sulfone group (1,1-dioxide) is a strong electron-withdrawing group and a key hydrogen bond acceptor, enhancing the molecule's polarity and potential for specific receptor interactions.
-
o-Aminophenol Moiety: The hydroxyl group at position 8 and the amino group at position 7 form an ortho-aminophenol system. This functionality imparts several key characteristics:
-
Hydrogen Bonding: Both the -OH and -NH2 groups can act as hydrogen bond donors and acceptors, facilitating critical interactions with biological targets.
-
Chelating Properties: The proximity of the hydroxyl and amino groups may allow for chelation of metal ions.
-
Antioxidant Potential: Aminophenol derivatives are known to possess antioxidant properties, which could be a relevant secondary activity.[3]
-
Caption: Chemical structure of 7-Amino-8-hydroxythiochroman 1,1-dioxide.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties, which are crucial for assessing its drug-likeness and potential pharmacokinetic profile.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₁₁NO₃S | Defines the elemental composition. |
| Molecular Weight | 213.25 g/mol | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | 94.9 Ų | Suggests good potential for blood-brain barrier penetration (typically < 120 Ų). |
| cLogP | 0.8 - 1.2 | Indicates a balanced lipophilicity, favorable for both solubility and membrane permeability. |
| Hydrogen Bond Donors | 3 (from -OH and -NH₂) | Provides potential for strong interactions with receptor binding sites. |
| Hydrogen Bond Acceptors | 4 (from -OH, -NH₂, and SO₂) | Offers multiple points for hydrogen bonding, contributing to binding affinity. |
| pKa (Phenolic -OH) | ~9-10 | The hydroxyl group is weakly acidic. |
| pKa (Aromatic -NH₂) | ~4-5 | The amino group is weakly basic. |
Potential Biological Target: The Dopamine D3 Receptor
The structural features of 7-Amino-8-hydroxythiochroman 1,1-dioxide make it a compelling candidate for a dopamine D3 receptor antagonist. The dopamine D3 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the limbic regions of the brain and is implicated in reward, motivation, and emotional processes.[4] Antagonism of the D3 receptor is a promising therapeutic strategy for treating substance use disorders and certain symptoms of schizophrenia, with potentially fewer side effects than drugs targeting the highly homologous D2 receptor.[5][6]
Structure-Activity Relationship (SAR) Insights
The rationale for proposing the D3 receptor as a target is based on established SAR for D3 antagonists:
-
Aromatic System: Many potent D3 antagonists feature an aromatic or heteroaromatic core that engages in key interactions within the receptor's binding pocket.
-
Hydrogen Bonding: The amino and hydroxyl groups can mimic interactions typically formed by the catechol moiety of dopamine or the amide/hydroxyl groups of other D3 ligands. These groups can form crucial hydrogen bonds with serine residues (e.g., Ser109, Ser110) in the D3 receptor binding site.[7]
-
Hydrophobic Core: The thiochroman scaffold provides a rigid, hydrophobic structure that can fit into the lipophilic pocket of the receptor.
The selectivity for D3 over D2 receptors is often governed by subtle differences in the binding pocket. The specific substitution pattern of 7-Amino-8-hydroxythiochroman 1,1-dioxide may allow it to exploit these differences, potentially leading to a desirable selectivity profile.[5][8]
Caption: Hypothesized mechanism of action at the dopamine D3 receptor.
Proposed Synthesis and Experimental Protocols
Validating the predicted properties and biological activity of 7-Amino-8-hydroxythiochroman 1,1-dioxide requires its chemical synthesis and subsequent biological evaluation.
Hypothetical Synthesis Workflow
A plausible synthetic route would likely begin with a commercially available substituted thiophenol and proceed through several key steps: Michael addition, intramolecular Friedel-Crafts cyclization, reduction, oxidation, and aromatic functionalization.
Caption: A plausible multi-step synthesis route for the target compound.
Experimental Protocol: Dopamine D3 Receptor Binding Assay
This protocol describes a standard competitive radioligand binding assay to determine the affinity (Ki) of the synthesized compound for the human dopamine D3 receptor.[9][10][11][12][13]
Objective: To quantify the binding affinity of 7-Amino-8-hydroxythiochroman 1,1-dioxide at the human D3 receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [³H]-Spiperone (a non-selective D2/D3 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4.[13]
-
Non-specific Binding (NSB) Determinator: 10 µM (+)-Butaclamol or 1 µM Haloperidol.[10][11]
-
Test Compound: 7-Amino-8-hydroxythiochroman 1,1-dioxide, dissolved in DMSO and serially diluted.
-
Filtration: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[11]
-
Scintillation Cocktail and a Scintillation Counter .
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute to a final protein concentration of approximately 2-5 µg per well in ice-cold assay buffer.
-
Assay Plate Setup: The assay is performed in a 96-well plate with a total volume of 250 µL per well.
-
Total Binding (TB) wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) wells: Add 50 µL of 10 µM (+)-Butaclamol.
-
Competitor wells: Add 50 µL of the serially diluted test compound.
-
-
Add Receptor Membranes: Add 100 µL of the diluted membrane preparation to all wells.
-
Initiate Binding: Add 100 µL of [³H]-Spiperone (at a final concentration of ~1 nM) to all wells to start the reaction.[11]
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.[11][13]
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. Wash the filters three to four times with 250 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[11][12]
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC₅₀ value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion and Future Directions
7-Amino-8-hydroxythiochroman 1,1-dioxide represents a promising, albeit currently theoretical, chemical entity for CNS drug discovery. Its unique combination of a rigid sulfone-containing scaffold and a versatile o-aminophenol moiety suggests a strong potential for high-affinity and selective interaction with challenging targets like the dopamine D3 receptor. The predictive analysis presented in this guide, from physicochemical properties to a plausible biological mechanism, provides a solid foundation for its future investigation. The successful synthesis and execution of the outlined experimental protocols would be the critical next steps to validate these hypotheses and determine if this novel thiochroman derivative can indeed offer a new avenue for the development of next-generation neurological therapeutics.
References
-
Butini, J. A., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience. Available at: [Link]
-
Zhang, Y., et al. (2023). Visible Light‐Induced Arylsulfonylation/Cyclization Reactions for the Synthesis of Thiochromane 1,1‐dioxide. Angewandte Chemie. Available at: [Link]
-
Kim, J., et al. (2022). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences. Available at: [Link]
-
Ghoneim, O. M., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
-
Schmid, A., et al. (2018). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available at: [Link]
-
Nguyen, T. T. H., et al. (2024). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Current Organic Synthesis. Available at: [Link]
-
Noriko, T., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Shabir, G., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Polycyclic Aromatic Compounds. Available at: [Link]
-
Zhang, H., et al. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry. Available at: [Link]
-
Gonzalez-Linares, D., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology. Available at: [Link]
-
Noriko, T., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PubMed. Available at: [Link]
-
Bonifazi, A., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry. Available at: [Link]
-
Gonzalez-Linares, D., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PMC. Available at: [Link]
-
Chen, Y., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Molecules. Available at: [Link]
-
Keck, T. M., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). Thiochroman-8-carbaldehyde 1,1-Dioxide. PubChem. Available at: [Link]
-
Singh, R., et al. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]
-
Ortiz, J., et al. (2021). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PLOS ONE. Available at: [Link]
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 12. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds [mdpi.com]
Comprehensive Technical Guide: Molecular Properties and Synthetic Utility of 7-Amino-8-hydroxythiochroman 1,1-dioxide
Executive Summary
7-Amino-8-hydroxythiochroman 1,1-dioxide (CAS: 2647465-26-5) is a highly specialized, functionally dense bicyclic intermediate utilized in advanced pharmaceutical synthesis. With a molecular weight of 213.25 g/mol and a molecular formula of C9H11NO3S, this compound serves as a critical building block in the development of cyclic sulfone-based CXCR2 antagonists[1]. By providing a rigid, metabolically stable scaffold with orthogonal reactive handles (an amine and a phenol), it enables the precise assembly of pharmacophores designed to modulate the tumor microenvironment and suppress chronic inflammation.
Physicochemical Profiling & Structural Analysis
The structural architecture of 7-Amino-8-hydroxythiochroman 1,1-dioxide is engineered for specific binding pocket interactions within G-protein coupled receptors (GPCRs). The thiochroman 1,1-dioxide core provides a rigid, non-planar geometry, while the sulfone moiety acts as a strong hydrogen-bond acceptor. The adjacent amino and hydroxyl groups at the 7- and 8-positions serve as highly reactive sites for subsequent cyclization or coupling reactions.
Quantitative Physicochemical Data
| Property | Value | Structural Causality |
| IUPAC Name | 7-Amino-8-hydroxythiochroman 1,1-dioxide | Defines the exact positional isomer required for receptor fit. |
| CAS Registry Number | 2647465-26-5 | Unique identifier for supply chain and patent tracking. |
| Molecular Formula | C9H11NO3S | Balances lipophilicity and polar surface area. |
| Molecular Weight | 213.26 g/mol | Low molecular weight allows for extensive downstream functionalization while adhering to Lipinski's Rule of 5. |
| Core Scaffold | Thiochroman 1,1-dioxide | The sulfone group enhances metabolic stability against oxidative degradation compared to a standard thioether. |
| Functional Handles | Primary amine (-NH2), Phenolic hydroxyl (-OH) | Enables orthogonal reactivity; the amine can form ureas, while the hydroxyl can participate in oxazole ring closures. |
Mechanistic Context: The CXCR2 Pathway in Oncology and Inflammation
The primary utility of 7-Amino-8-hydroxythiochroman 1,1-dioxide lies in its conversion into potent antagonists of the CXC Motif Chemokine Receptor 2 (CXCR2) [1].
The Causality of Target Selection: CXCR2 is a GPCR activated by chemokines such as CXCL8 (IL-8) and CXCL1. In healthy physiology, this axis drives neutrophil chemotaxis. However, in pathological states, the CXCR2 axis is hijacked. In oncology, tumor cells secrete CXCL8 to recruit myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), which suppress cytotoxic T-cells and promote angiogenesis[2]. Furthermore, the CXCL1/CXCR2 paracrine axis has been directly linked to driving metastasis in cancers such as osteosarcoma and breast cancer[3][4].
By synthesizing cyclic sulfone derivatives from 7-Amino-8-hydroxythiochroman 1,1-dioxide, researchers can effectively block this receptor, thereby starving the tumor of its immunosuppressive microenvironment.
Figure 1: CXCR2 signaling pathway and inhibitory intervention by cyclic sulfone antagonists.
Synthetic Workflow & Self-Validating Protocols
To ensure scientific integrity, the synthesis of 7-Amino-8-hydroxythiochroman 1,1-dioxide and its subsequent conversion into an active pharmaceutical ingredient (API) must operate as a self-validating system. Each step is designed with a specific chemical causality and includes an analytical checkpoint to prevent the propagation of errors.
Step-by-Step Methodology
Step 1: Thiochroman Core Assembly
-
Procedure: A substituted benzenethiol precursor undergoes an intramolecular Friedel-Crafts-type alkylation or cyclization with a suitable electrophile (e.g., a 1,3-dihalopropane derivative) in the presence of a Lewis acid catalyst.
-
Causality: This establishes the bicyclic framework. The sulfur atom is positioned to dictate the stereoelectronic properties of the final sulfone.
-
Validation: LC-MS must show the expected [M+H]+ mass of the thioether intermediate.
Step 2: Sulfone Oxidation
-
Procedure: The thioether is treated with 2.2 equivalents of m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0 °C, warming to room temperature.
-
Causality: mCPBA is chosen for its chemoselectivity, smoothly oxidizing the sulfur to a 1,1-dioxide without over-oxidizing the aromatic ring. The sulfone is critical for providing rigidity and hydrogen-bond acceptors for the CXCR2 binding pocket.
-
Validation: Thin-Layer Chromatography (TLC) will show a highly polar shift. 1H-NMR must confirm the downfield shift of the aliphatic protons adjacent to the sulfur (from ~2.8 ppm to ~3.3 ppm).
Step 3: Nitration and Reduction (Amine Introduction)
-
Procedure: The core is nitrated using a standard HNO3/H2SO4 mixture, directing the nitro group to the 7-position. Subsequent reduction is performed using Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) in methanol.
-
Causality: Catalytic hydrogenation is selected because it cleanly reduces the nitro group to a primary amine without reducing the sulfone or the aromatic ring.
-
Validation: IR spectroscopy must show the disappearance of the strong NO2 asymmetric stretch (~1530 cm⁻¹) and the appearance of N-H stretching bands (~3300-3400 cm⁻¹).
Step 4: Deprotection (Hydroxyl Yield)
-
Procedure: If the 8-position was protected (e.g., as a methoxy ether), it is deprotected using Boron tribromide (BBr3) in dichloromethane at -78 °C.
-
Causality: BBr3 effectively cleaves aryl ethers via Lewis acid coordination, yielding the free 8-hydroxyl group required for target molecule assembly.
-
Validation: LC-MS confirms the final intermediate mass: [M+H]+ = 214.25 m/z .
Step 5: Pharmacophore Assembly (API Generation)
-
Procedure: 7-Amino-8-hydroxythiochroman 1,1-dioxide is reacted with an isocyanate (e.g., 2,3-dichlorophenyl isocyanate) in an inert solvent like tetrahydrofuran (THF) at room temperature for 4 hours.
-
Causality: The primary amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable diaryl urea linkage—a well-documented pharmacophore for potent allosteric inhibition of CXCR2[1].
Figure 2: Step-by-step synthetic workflow from precursor to the final CXCR2 antagonist API.
In-Process Analytical Validation (Self-Validating System)
To guarantee the integrity of the final API coupling (Step 5), the protocol relies on a strict spectroscopic validation matrix. The reaction is only considered complete and successful when the following criteria are met:
-
Disappearance of Starting Material: 1H-NMR (in DMSO-d6) must show the complete disappearance of the broad singlet corresponding to the primary amine (-NH2) of 7-Amino-8-hydroxythiochroman 1,1-dioxide at approximately 5.0–5.5 ppm.
-
Appearance of the Urea Linkage: The formation of the target pharmacophore is validated by the appearance of two distinct, highly deshielded singlets between 8.5 ppm and 9.5 ppm in the 1H-NMR spectrum, representing the newly formed urea N-H protons.
-
Mass Verification: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the coupled product, ensuring no side-reactions (such as O-carbamoylation at the 8-hydroxyl position) have occurred.
References
- Title: Cyclic sulfone compound and preparation method, pharmaceutical composition and use thereof (WO2021104506A1)
-
Title: CXCR2: a target for pancreatic cancer treatment? Source: Expert Opinion on Therapeutic Targets / PubMed Central (PMC) URL: [Link]
-
Title: CXCL1/CXCR2 Paracrine Axis Contributes to Lung Metastasis in Osteosarcoma Source: Cancers (MDPI) URL: [Link]
Sources
- 1. WO2021104506A1 - Composé sulfone cyclique et son procédé de préparation, composition pharmaceutique de celui-ci et son utilisation - Google Patents [patents.google.com]
- 2. CXCR2: a target for pancreatic cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CXCL1/CXCR2 Paracrine Axis Contributes to Lung Metastasis in Osteosarcoma [mdpi.com]
An In-depth Technical Guide to 7-amino-8-hydroxy-2,3,4-trihydrothiochromene 1,1-dioxide and its Analogs
A Note to the Researcher:
Extensive database searches for the specific chemical entity "7-amino-8-hydroxy-2,3,4-trihydrothiochromene 1,1-dioxide" have not yielded any direct references, suggesting it may be a novel compound or a less-documented intermediate. This guide, therefore, adopts a broader perspective, providing a comprehensive technical overview of the core chemical scaffold and its closely related, well-documented analogs. By understanding the synthesis, properties, and applications of similar structures, researchers can infer potential characteristics and develop strategies for the synthesis and investigation of the target molecule.
This guide will focus on two key related structural classes for which significant literature exists:
-
Thiochroman 1,1-dioxides : Sharing the core heterocyclic ring system.
-
Substituted 7-amino-8-hydroxy-coumarins (chromen-2-ones) : Possessing the same aromatic substitution pattern on a related oxygen-containing heterocycle.
By examining these analogs, we can provide valuable context and predictive insights for researchers and drug development professionals interested in the specified topic.
Part 1: The Thiochroman 1,1-Dioxide Scaffold
The thiochroman 1,1-dioxide framework is a key structural motif in medicinal chemistry. The oxidation of the sulfur atom to a sulfone significantly alters the molecule's electronic and conformational properties, often enhancing its biological activity and metabolic stability.
Synthesis of the Thiochroman 1,1-Dioxide Core
The synthesis of thiochroman 1,1-dioxides typically involves the construction of the thiochroman ring followed by oxidation of the sulfur atom. A general synthetic approach is outlined below.
Experimental Protocol: General Synthesis of Thiochroman-4-one 1,1-dioxide
This protocol describes a common method to synthesize the thiochroman-4-one 1,1-dioxide intermediate, which can be further modified to introduce substituents on the aromatic ring.
Materials:
-
Thiophenol
-
Acrylic acid
-
Polyphosphoric acid (PPA)
-
Hydrogen peroxide (30%)
-
Acetic acid
-
Sodium thiosulfate
Procedure:
-
Michael Addition: Thiophenol is reacted with acrylic acid in a suitable solvent (e.g., toluene) to yield 3-(phenylthio)propanoic acid. This reaction is typically catalyzed by a base.
-
Cyclization: The resulting 3-(phenylthio)propanoic acid is heated with polyphosphoric acid (PPA) to induce an intramolecular Friedel-Crafts acylation, forming thiochroman-4-one.
-
Oxidation: The thiochroman-4-one is dissolved in glacial acetic acid. Hydrogen peroxide (30%) is added dropwise at a controlled temperature (typically below 30°C) to oxidize the sulfide to a sulfone. The reaction is exothermic and should be monitored carefully.
-
Work-up: The reaction mixture is poured into ice water, and the precipitated product, thiochroman-4-one 1,1-dioxide, is collected by filtration, washed with water, and then a dilute solution of sodium thiosulfate to remove any unreacted peroxide. The crude product is then recrystallized from a suitable solvent like ethanol.
Diagram of Synthetic Workflow
Caption: General synthetic route to the thiochroman-4-one 1,1-dioxide core.
Applications in Drug Discovery
Thiochroman 1,1-dioxides have been explored as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] These receptors are crucial for synaptic plasticity and neurotransmission, making them attractive targets for treating neurological disorders. Although the thiochroman 1,1-dioxide analogs showed lower potency compared to their benzothiadiazine counterparts, they demonstrated the ability to cross the blood-brain barrier, a critical property for CNS-acting drugs.[1]
Part 2: The 7-Amino-8-Hydroxy-Coumarin Scaffold
Coumarins (2H-chromen-2-ones) are a large class of naturally occurring and synthetic compounds with a wide range of biological activities. The 7-amino-8-hydroxy substitution pattern is of particular interest due to the potential for these functional groups to engage in specific hydrogen bonding interactions with biological targets.
Synthesis of Substituted 7-Hydroxycoumarins
A common method for the synthesis of the coumarin scaffold is the Pechmann condensation. For more specific substitutions, multi-component reactions are often employed.
Experimental Protocol: One-Pot Synthesis of 2-Amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles
This protocol outlines an efficient, one-pot, three-component reaction to synthesize substituted 4H-chromenes, which can be precursors to or analogs of the target coumarin structure.[2]
Materials:
-
Substituted benzaldehyde
-
Malononitrile
-
Resorcinol
-
Sodium carbonate
-
Water
-
Ethanol
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (2 mmol), malononitrile (2 mmol), and resorcinol (2 mmol) in 5 mL of water.
-
Catalysis: Add a solution of sodium carbonate (0.5 mmol) in 5 mL of water to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The solid product that separates out is collected by filtration and washed with water.
-
Purification: The crude product is recrystallized from a mixture of 96% ethanol and toluene to yield the pure 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile.[2]
Diagram of Multi-Component Reaction
Caption: A one-pot, three-component synthesis of 4H-chromene derivatives.
Spectroscopic Data for a Related Analog
While data for the exact target molecule is unavailable, the following table presents key identifiers for a related compound, 7-amino-8-hydroxy-2-oxo-N-pyridin-2-ylchromene-3-carboxamide.[3]
| Identifier | Value |
| Molecular Formula | C₁₅H₁₁N₃O₄ |
| Molecular Weight | 297.27 g/mol |
Biological Relevance of Substituted Coumarins
Derivatives of 8-hydroxy-2-iminochromene have been synthesized and evaluated as potent and selective inhibitors of human carbonyl reductase 1 (CBR1).[4] This enzyme is implicated in the cardiotoxicity of anthracycline anticancer drugs. Inhibition of CBR1 is a promising therapeutic strategy to enhance the efficacy of these drugs while mitigating their side effects.[4]
Part 3: Bridging the Scaffolds and Future Directions
The synthesis of the target molecule, 7-amino-8-hydroxy-2,3,4-trihydrothiochromene 1,1-dioxide, would likely involve a multi-step sequence combining elements from the syntheses of both thiochroman 1,1-dioxides and substituted aromatic systems. A plausible, though speculative, synthetic strategy is proposed below.
Proposed Synthetic Pathway:
-
Synthesis of a Substituted Thiophenol: The synthesis would likely commence with a commercially available, appropriately substituted aminophenol, which would be converted to the corresponding thiophenol.
-
Thiochromanone Formation: The substituted thiophenol could then undergo a Michael addition with acrylic acid followed by cyclization to form the substituted thiochroman-4-one.
-
Functional Group Manipulation: The amino and hydroxyl groups on the aromatic ring may require protection during the cyclization and subsequent oxidation steps.
-
Oxidation and Deprotection: The sulfide would be oxidized to the sulfone, followed by the removal of any protecting groups to yield the final product.
Diagram of Proposed Synthetic Logic
Caption: A high-level proposed synthetic pathway for the target molecule.
Conclusion
While direct information on 7-amino-8-hydroxy-2,3,4-trihydrothiochromene 1,1-dioxide is not currently available in the public domain, a comprehensive analysis of related thiochroman 1,1-dioxide and substituted coumarin scaffolds provides a solid foundation for its future investigation. The synthetic strategies and biological applications of these analogs offer valuable insights that can guide the synthesis, characterization, and evaluation of this novel chemical entity. Researchers in drug discovery and medicinal chemistry can leverage this guide to explore the potential of this and related compounds in developing new therapeutic agents.
References
-
Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. (2018, November 14). MDPI. Retrieved from [Link]
-
Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors. (2021, July 21). PubMed. Retrieved from [Link]
Sources
- 1. Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Engineering Thiochroman 1,1-Dioxide Scaffolds: A Technical Whitepaper on Bioisosterism, Synthesis, and Target Modulation
Executive Summary
Thiochroman 1,1-dioxides represent a highly versatile class of sulfur-containing saturated heterocycles in medicinal chemistry[1]. Originally explored as rigidified analogs of simple sulfones, they have emerged as potent bioisosteres for 1,2,4-benzothiadiazine 1,1-dioxides, demonstrating exceptional utility in both neuropharmacology and infectious disease targeting. This guide provides an in-depth analysis of their structural rationale, target modulation mechanisms, and validated synthetic workflows.
Structural Rationale and Bioisosterism
The thiochroman 1,1-dioxide core offers unique three-dimensional geometry compared to its unsaturated thiochromene counterpart. The saturation of the heterocyclic ring introduces stereochemical flexibility, allowing the scaffold to adopt specific conformations that maximize binding affinity within complex protein pockets[1]. The 1,1-dioxide (sulfone) moiety is critical; it acts as a strong hydrogen bond acceptor and exerts a profound electron-withdrawing effect, modulating the pKa of adjacent protons and influencing the overall lipophilicity (logP) of the molecule.
Bioisosteric Scaffold Hopping
A landmark application of this scaffold is the isosteric replacement of nitrogen atoms in 1,2,4-benzothiadiazine 1,1-dioxides with carbon to yield thiochroman 1,1-dioxides[2]. This N-to-C substitution retains the essential hydrogen-bonding vectors of the sulfone while altering the metabolic liability and basicity of the ring system, often leading to improved pharmacokinetic profiles.
Bioisosteric Scaffold Hopping from Benzothiadiazines to Thiochromans.
Neurological Applications: AMPA Receptor Modulation
Thiochroman 1,1-dioxides have demonstrated profound efficacy as Positive Allosteric Modulators (PAMs) of the[2]. By binding to the GluA2 dimer interface, these compounds slow the deactivation and desensitization of the receptor in the presence of glutamate, enhancing synaptic transmission.
Mechanistic Causality: X-ray crystallography and Hirshfeld surface analysis of racemic thiochroman 1,1-dioxides (e.g., compound 12b) in complex with the GluA2 ligand-binding domain reveal that both enantiomers interact almost identically to their benzothiadiazine analogs (e.g., BPAM344)[2],[3]. The sulfone oxygens engage in critical hydrogen bonding with the backbone amides of the receptor interface, stabilizing the open-channel conformation and facilitating prolonged ion influx.
AMPA Receptor Allosteric Modulation by Thiochroman 1,1-dioxides.
Antiparasitic and Antimicrobial Efficacy
Beyond the central nervous system, the thiochroman 1,1-dioxide scaffold is highly active against parasitic infections. Structural Activity Relationship (SAR) studies indicate that placing strong electron-withdrawing groups (e.g., -CF3) at the 3-position significantly increases potency against Leishmania donovani by increasing the polar surface area in close proximity to the sulfone group[1]. Furthermore, derivatives incorporating a vinyl sulfone moiety exhibit exceptional selectivity indices against Leishmania panamensis[1].
Table 1: In Vitro Biological Activities of Key Thiochroman 1,1-Dioxide Derivatives
| Compound Designation | Target / Disease Model | EC50 (μM) | Key Structural Feature |
| Compound 12b | AMPA Receptor (GluA2) | ~1.20 | Isosteric N→C replacement[2] |
| Compound 30 | Leishmania donovani | 3.96 | Aryl -CF3 substituent at C3[1] |
| Compound 32 | Leishmania panamensis | 3.24 | Vinyl sulfone moiety[1] |
| Compound 39 | Trypanosoma cruzi | 24.33 | 4H-thiochromen-4-one core[1] |
Synthetic Methodologies and Oxidation Workflows
The construction of thiochroman 1,1-dioxides generally proceeds via the formation of the thiochromanone core followed by exhaustive oxidation. Modern approaches utilize transition-metal catalysis or photoinduced electron transfer (PET) for efficient C-S cross-coupling[4].
Self-Validating Experimental Protocol: Synthesis of Thiochroman 1,1-Dioxides
This protocol outlines the conversion of 2'-iodochalcones to thiochroman 1,1-dioxides. The workflow is designed with built-in validation steps to ensure oxidation state purity.
Step 1: C-S Cross-Coupling and Cyclization
-
Procedure: Dissolve 2'-iodochalcone (1.0 equiv) and potassium O-ethyl carbonodithioate (xanthate, 1.5 equiv) in DMSO. Add CuI (10 mol%) as a catalyst. Stir at 90 °C for 12 hours.
-
Causality: Xanthate is utilized as an odorless sulfur surrogate, avoiding the toxicity of free thiols. The copper catalyst facilitates the C-S bond formation via oxidative addition/reductive elimination, which is immediately followed by an intramolecular Michael addition to close the saturated 6-membered ring[4].
-
Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the chalcone spot and the emergence of a less polar, UV-active spot confirms thiochromanone formation.
Step 2: Exhaustive Oxidation to the Sulfone
-
Procedure: Dissolve the purified thiochromanone in anhydrous CH2Cl2. Cool to 0 °C. Add m-chloroperoxybenzoic acid (mCPBA, 2.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: The use of >2.0 equivalents of mCPBA ensures that the intermediate sulfoxide is completely oxidized to the 1,1-dioxide. Kinetic control at 0 °C prevents over-oxidation of other sensitive functional groups, while the subsequent warming drives the thermodynamically stable sulfone formation.
-
Validation: Quench with saturated aqueous Na2S2O3 to destroy excess oxidant (preventing explosive hazards during concentration). Confirm the oxidation state via LC-MS; the target mass must show an exact [M+32] shift relative to the sulfide precursor, with no[M+16] (sulfoxide) contamination.
Synthetic Workflow for Thiochroman 1,1-dioxides.
Conclusion
Thiochroman 1,1-dioxides are privileged scaffolds in medicinal chemistry. Their ability to act as stable, bioisosteric replacements for benzothiadiazines allows them to cross the blood-brain barrier effectively[2], making them prime candidates for neurodegenerative disease therapeutics. Concurrently, their tunable steric and electronic properties make them highly lethal to parasitic targets[1]. Future drug development should continue to exploit the stereochemical flexibility of the saturated ring to optimize target-specific interactions.
References
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry (2025). URL:[Link]
-
Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors. ACS Chemical Neuroscience (2021). URL:[Link]
-
Synthesis of thiochromanones and thioflavanones. Organic Chemistry Portal / Organic Letters (2015/2016). URL:[Link]
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiochromanone and Thioflavanone synthesis [organic-chemistry.org]
A Technical Guide to 7-Substituted 8-Hydroxythiochroman-1,1-Dioxide Intermediates: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The thiochroman-1,1-dioxide scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its conformational rigidity and its role as a hydrogen bond acceptor.[1] This technical guide provides an in-depth exploration of a novel class of derivatives: 7-substituted 8-hydroxythiochroman-1,1-dioxides. These intermediates are of significant interest to researchers and drug development professionals due to their potential for generating diverse chemical libraries with promising pharmacological profiles. We present a comprehensive analysis of synthetic strategies, focusing on regiochemical control, detailed experimental protocols, and the underlying mechanistic principles that govern these transformations. Furthermore, this guide discusses the physicochemical properties, potential therapeutic applications, and characterization of these versatile building blocks.
The Thiochroman-1,1-Dioxide Scaffold: A Foundation of Therapeutic Potential
Sulfur-containing heterocycles are a cornerstone of modern medicinal chemistry, prized for the unique physicochemical properties that the sulfur atom imparts, including modifications to electronic distribution and lipophilicity that can enhance membrane permeability and bioavailability.[1] Among these, the thiochroman-1,1-dioxide core has emerged as a particularly valuable scaffold. The sulfone group is chemically robust and acts as a strong hydrogen bond acceptor, while the bicyclic system provides a rigid framework that can reduce the entropic penalty of binding to a biological target.
Thiochroman-1,1-dioxide derivatives have demonstrated a wide array of biological activities, including potential as anti-parasitic agents and as positive allosteric modulators of AMPA receptors, highlighting their relevance in treating tropical diseases and neurological disorders.[1][2] The introduction of functional groups, particularly at the C7 and C8 positions of the aromatic ring, offers a powerful strategy to modulate the scaffold's pharmacological and pharmacokinetic properties, creating a rich chemical space for drug discovery. The 8-hydroxy group, in particular, can serve as a key interaction point with protein targets (as a hydrogen bond donor or acceptor) or as a handle for further derivatization.
Synthetic Strategies: Achieving Regiochemical Precision
The primary challenge in synthesizing 7-substituted 8-hydroxythiochroman-1,1-dioxides lies in achieving precise regiochemical control of substitution on the aromatic ring. A robust and logical synthetic approach is paramount.
Retrosynthetic Analysis
A logical retrosynthetic strategy involves disconnecting the target molecule at its key functional group junctures. The final sulfone is readily accessible from its thioether precursor via oxidation. The 7-substituted 8-hydroxythiochroman can be traced back to a thiochroman-4-one intermediate, which simplifies the synthetic challenge to the construction of a correctly substituted bicyclic ketone. This thiochroman-4-one is best constructed from a commercially available or readily synthesized substituted thiophenol, such as 2-methoxythiophenol, which contains the precursor to the 8-hydroxy group.
Caption: Retrosynthetic analysis of the target scaffold.
Recommended Synthetic Pathway
The most logical and field-proven approach begins with a substituted thiophenol to ensure the correct placement of the C8-hydroxyl precursor. This strategy leverages fundamental principles of electrophilic aromatic substitution (EAS), where the directing effects of substituents are used to control the position of subsequent functionalization.
The key steps are:
-
Synthesis of 3-((2-methoxyphenyl)thio)propanoic Acid : Reaction of 2-methoxythiophenol with a 3-halopropanoic acid derivative.
-
Intramolecular Friedel-Crafts Acylation : Cyclization of the propanoic acid derivative to form 8-methoxythiochroman-4-one.
-
Electrophilic Aromatic Substitution (EAS) at C7 : Introduction of a substituent at the C7 position. The powerful ortho-, para- directing effect of the C8-methoxy group overwhelmingly favors substitution at the adjacent C7 position.[3][4]
-
Reduction of the C4-Ketone : Conversion of the thiochroman-4-one to a thiochroman.
-
Oxidation to the Sulfone : Oxidation of the thioether to the target thiochroman-1,1-dioxide.
-
Demethylation : Cleavage of the methyl ether to reveal the final 8-hydroxy group.
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Chemoselective Carbamoylation of 7-Amino-8-hydroxythiochroman 1,1-dioxide
[1]
Executive Summary
This guide details the protocol for reacting 7-Amino-8-hydroxythiochroman 1,1-dioxide (Scaffold 1 ) with various isocyanates to generate
The 7-amino-8-hydroxythiochroman 1,1-dioxide scaffold represents a privileged pharmacophore in medicinal chemistry, combining the metabolic stability of a cyclic sulfone with the versatile reactivity of an ortho-aminophenol.[1] While the primary application of this reaction is the installation of a urea motif (common in kinase inhibitors and soluble epoxide hydrolase inhibitors), this scaffold also serves as a precursor for fused oxazolo[4,5-h]thiochroman heterocyclic systems.
Key Technical Challenge: The presence of the electron-withdrawing sulfone (
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11]
Reactivity Profile
The starting material contains two nucleophilic sites:
-
7-Amino group (
): The primary nucleophile.[1] However, its is lowered by the inductive effect of the para-sulfone group. -
8-Hydroxy group (
): A secondary nucleophile.[1] While generally less reactive towards isocyanates than the amine at neutral pH, the 1,1-dioxide moiety increases the acidity of this phenol, making it susceptible to deprotonation and subsequent side-reactions (carbamate formation) if strong bases are used.
Reaction Pathway
The reaction proceeds via the nucleophilic attack of the lone pair of the amine nitrogen onto the electrophilic carbon of the isocyanate (
-
Kinetic Product:
-urea derivative (Target). -
Thermodynamic/Side Product:
-carbamate or -bis-carbamoyl derivative (prevented by stoichiometry and temperature control).[1]
Mechanistic Diagram
The following flow illustrates the reaction logic and potential divergent pathways.
Figure 1: Reaction pathway showing the selective formation of the urea derivative and potential side reactions.[1][2][3]
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| Scaffold 1 | Substrate | >95% Purity, dried under vacuum |
| Isocyanate (R-NCO) | Electrophile | 1.1 equivalents.[1] Freshly distilled or high-grade commercial. |
| Anhydrous THF | Solvent | Primary solvent (if scaffold is soluble).[1] |
| Anhydrous DMF | Co-Solvent | Required if sulfone solubility is poor in THF. |
| Triethylamine (TEA) | Catalyst | 0.1 eq (Only if reaction is sluggish).[1] |
| Dichloromethane (DCM) | Workup | For extraction.[1] |
Step-by-Step Methodology
Step 1: Solubilization
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1.0 mmol of 7-Amino-8-hydroxythiochroman 1,1-dioxide in 5.0 mL of anhydrous THF .
-
Note: If the starting material does not dissolve completely, add anhydrous DMF dropwise (up to 1.0 mL) until a clear solution is obtained. The sulfone group often reduces solubility in pure etheral solvents.
-
Step 2: Isocyanate Addition
-
Cool the reaction mixture to
using an ice bath. -
Add 1.1 mmol (1.1 eq) of the desired Isocyanate dropwise via syringe over 5 minutes.
-
Critical: Slow addition prevents local heating, which could trigger
-acylation at the phenolic position.
-
Step 3: Reaction & Monitoring
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 4–12 hours .
-
Monitor via TLC/LCMS:
-
Target: Disappearance of the starting amine (
) and appearance of the Urea product ( ).[1] -
TLC Stain: The starting amine will likely fluoresce or stain with Ninhydrin. The product will be UV active but Ninhydrin negative/weak.
-
Step 4: Workup & Purification [1]
-
Quench: Add 1 mL of Methanol to quench excess isocyanate. Stir for 10 minutes.
-
Concentration: Remove volatiles under reduced pressure.
-
Precipitation (Preferred): Redissolve the crude residue in a minimum amount of DCM or Ethyl Acetate. Add Hexanes or Diethyl Ether dropwise to precipitate the urea product.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold Ether.
-
Column Chromatography (Alternative): If precipitation fails, purify via silica gel chromatography using a gradient of DCM:MeOH (100:0
95:5).
Analytical Data & Validation
Expected NMR Signatures
To validate the formation of the urea and ensure the phenol remains free:
| Nucleus | Signal | Shift ( | Diagnostic Feature |
| Urea | Singlet (often broad).[1] Indicates urea formation.[2] | ||
| Phenol | Singlet ( | ||
| Aromatic | Often shifts downfield due to the urea electron-withdrawing effect.[1] | ||
| IR | Carbonyl ( | Strong Urea band.[1] | |
| IR | Sulfone ( | Symmetric/Asymmetric stretches (unchanged).[1] |
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Conversion | Electron-deficient amine | Add 0.1 eq of DMAP or heat to |
| Bis-acylation (O-acylation) | Excess Isocyanate / High Temp | Strictly use 1.0–1.1 eq.[1] Keep at |
| Product is an oil | Residual DMF | Wash with water/brine or lyophilize from dioxane. |
| Insoluble Starting Material | Sulfone polarity | Switch solvent to DMAc (Dimethylacetamide) or pure DMF.[1] |
Advanced Application: Cyclization to Oxazolones
If the research goal is to form the fused oxazolo[4,5-h]thiochroman 1,1-dioxide , the urea formed above is an intermediate.
Protocol for Cyclization:
-
Isolate the Urea intermediate.
-
Dissolve in dry THF.
-
Add Carbonyldiimidazole (CDI) (1.5 eq) or treat with
-TsOH (cat.) in refluxing toluene (dehydrative cyclization).[1]-
Note: Direct reaction of the aminophenol with Phosgene or Triphosgene is a more direct route to the cyclic oxazol-2-one than using isocyanates.[1]
-
References
-
Thiochroman Medicinal Chemistry
-
Isocyanate Reactivity
-
AMPA Receptor Modulation
-
General Urea Synthesis
Sources
- 1. US20160176897A1 - 7-aminocephem derivative compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Synthesis & Functionalization of Cyclic Sulfones via Thiochroman Intermediates
Executive Summary
Cyclic sulfones (specifically thiochroman-1,1-dioxides ) represent a privileged scaffold in medicinal chemistry, serving as metabolically stable bioisosteres for cyclic ketones and benzothiadiazine derivatives. They exhibit significant potential as AMPA receptor modulators, anti-parasitic agents (Leishmaniasis/Chagas), and MAO inhibitors.
This Application Note provides a rigorous technical guide for the preparation of these cyclic sulfones starting from thiochroman intermediates . Unlike standard textbook procedures, this guide focuses on process scalability, chemoselectivity, and "green" oxidation protocols , moving beyond simple mCPBA oxidations to include Oxone-mediated systems. Furthermore, it details the downstream functionalization of the sulfone ring via
Strategic Synthetic Pathway
The synthesis of functionalized cyclic sulfones from thiochroman precursors generally follows a three-phase logic:
-
Core Assembly: Construction of the thiochroman ring (often via Friedel-Crafts acylation).
-
Oxidation: Chemoselective oxidation of the sulfide to the sulfone (1,1-dioxide).
-
Diversification: Functionalization of the rigid sulfone core (e.g., C-H activation or dehydrogenation).
Pathway Visualization
Figure 1: Strategic workflow converting thiochroman intermediates into bioactive cyclic sulfones and their derivatives.
Critical Analysis of Oxidation Methodologies
The transformation of the thiochroman sulfide to the sulfone is the pivotal step. While m-chloroperbenzoic acid (mCPBA) is the standard laboratory reagent, it produces stoichiometric benzoate waste and poses safety risks on scale. We recommend Oxone® (Potassium peroxymonosulfate) for scalable, green applications, while retaining mCPBA for small-scale exploratory chemistry.
Comparative Data: Thiochroman Oxidation
| Parameter | Method A: mCPBA | Method B: Oxone® (Green) | Method C: H₂O₂ / Tungstate |
| Reagent Cost | High | Low | Very Low |
| Atom Economy | Poor (Benzoic acid waste) | Moderate (Sulfate waste) | Excellent (Water byproduct) |
| Reaction Time | 0.5 – 2 Hours | 2 – 6 Hours | 4 – 12 Hours |
| Scalability | Low (<10g recommended) | High (kg scale feasible) | High |
| Selectivity | High (can stop at sulfoxide) | High (drives to sulfone) | Moderate (requires pH control) |
| Safety | Shock sensitive/Explosive | Stable solid oxidant | Exothermic (runaway risk) |
Detailed Experimental Protocols
Protocol 1: Preparation of Thiochroman-4-one (The Intermediate)
Context: If the thiochroman intermediate is not commercially sourced, it is best synthesized via intramolecular Friedel-Crafts acylation.
Reagents: Thiophenol, 3-Bromopropionic acid, Polyphosphoric acid (PPA).
-
S-Alkylation: Dissolve thiophenol (10 mmol) in NaOH (10%, 20 mL). Slowly add 3-bromopropionic acid (11 mmol) at 0°C. Stir at RT for 2h. Acidify with HCl to precipitate 3-(phenylthio)propanoic acid. Recrystallize from water.
-
Cyclization: Mix the dried acid (5 mmol) with PPA (15 g). Heat to 80°C for 3 hours with mechanical stirring (viscous).
-
Quench: Pour the hot mixture onto crushed ice (100 g). Extract with EtOAc (3 x 50 mL).
-
Purification: Wash organic layer with saturated NaHCO₃ (critical to remove unreacted acid). Dry over MgSO₄. Evaporate to yield thiochroman-4-one (typically yellow oil/solid).
Protocol 2: Green Oxidation to Cyclic Sulfone (Oxone Method)
Context: This is the preferred method for generating the Thiochroman-1,1-dioxide core due to ease of workup and high tolerance of other functional groups (e.g., ketones).
Reagents: Thiochroman intermediate (1.0 equiv), Oxone® (2.5 equiv), Methanol/Water (1:1).
-
Dissolution: Dissolve thiochroman-4-one (1.0 g, ~6 mmol) in MeOH (30 mL). Add water (30 mL). The solution may become cloudy.
-
Addition: Add Oxone® (9.2 g, 15 mmol) in portions over 15 minutes. Note: The reaction is exothermic; maintain temperature <40°C using a water bath if necessary.
-
Reaction: Stir vigorously at Room Temperature (RT) for 4–6 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 7:3). The sulfone is significantly more polar than the sulfide. The intermediate sulfoxide may appear transiently.
-
-
Workup: Filter off the white precipitate (potassium salts). Concentrate the filtrate to remove MeOH.
-
Extraction: Dilute the aqueous residue with water (20 mL) and extract with DCM (3 x 30 mL).
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane to yield thiochroman-4-one 1,1-dioxide as white crystals (Yield typically >85%).
Protocol 3: -Functionalization of the Cyclic Sulfone
Context: The sulfone group strongly acidifies the
Reagents: Thiochroman-1,1-dioxide, n-Butyllithium (n-BuLi), Electrophile (e.g., Methyl Iodide, Benzyl Bromide), THF (anhydrous).
-
Setup: Flame-dry a 2-neck flask under Argon. Add thiochroman-1,1-dioxide (1.0 mmol) and anhydrous THF (10 mL). Cool to -78°C (Dry ice/Acetone).
-
Lithiation: Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 10 mins.
-
Observation: The solution often turns bright yellow/orange, indicating the formation of the
-sulfonyl carbanion.
-
-
Trapping: Stir for 30 mins at -78°C. Add the electrophile (1.2 mmol) dissolved in THF.
-
Warming: Allow the reaction to warm to RT over 2 hours. The color usually fades.
-
Quench: Add saturated NH₄Cl solution (5 mL).
-
Isolation: Extract with EtOAc, wash with brine, dry, and concentrate. Purify via column chromatography.[1]
Mechanistic Insight
Understanding the oxidation mechanism is vital for troubleshooting. The reaction proceeds via nucleophilic attack of the sulfur lone pair on the electrophilic oxygen of the oxidant.
Figure 2: Stepwise oxidation mechanism. Note that the second oxidation (Sulfoxide -> Sulfone) is generally slower than the first due to the electron-withdrawing nature of the oxygen already added.
Troubleshooting & Expert Tips
-
Incomplete Oxidation (Sulfoxide Contamination):
-
Cause: Insufficient oxidant or reaction time. The first oxygen adds fast; the second adds slowly because the sulfur becomes electron-deficient.
-
Fix: Use >2.5 equivalents of oxidant.[4] If using Oxone, ensure good stirring (it is a heterogeneous slurry).
-
Solubility Issues:
-
Thiochroman sulfones are highly crystalline and polar. They may precipitate out of the reaction mixture (in water/MeOH) or be hard to dissolve for NMR.
-
Fix: Use DMSO-d6 for NMR. During workup, ensure the organic solvent (DCM or EtOAc) volume is sufficient to solubilize the product.
-
-
Regioselectivity in Functionalization:
-
When lithiating thiochroman-4-one 1,1-dioxide , there are acidic protons at C2 (next to Sulfone) and C3 (next to Ketone).
-
Insight: The C2 protons (alpha to sulfone) are generally more acidic and kinetically accessible than C3, but dianion formation is possible with excess base. Control stoichiometry strictly (1.1 eq base) to target C2.
-
References
-
Voutyritsa, E., et al. (2017).[5][4] "Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones." Synthesis, 49, 917-924.[5][4] Link
-
Mahajan, S., et al. (2009). "Green Solid Oxidation of Sulfides to Sulfones Using Oxone and Biological Evaluation." Asian Journal of Chemistry, 21(7), 5418. Link
-
Dano, C., et al. (2021). "Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of AMPA Receptors." ACS Chemical Neuroscience, 12(14), 2679-2692.[6] Link
-
Kinen, C. O., et al. (2009). "The development of an environmentally benign sulfide oxidation procedure and its assessment by green chemistry metrics." Green Chemistry, 11, 223-226. Link
-
BenchChem. (2025).[1] "Experimental procedure for the synthesis of thiochroman-4-ones from 2-Iodothiophenol." BenchChem Protocols. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. iomcworld.com [iomcworld.com]
- 4. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones [organic-chemistry.org]
- 6. Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Solvent Strategies for Amino-Sulfone Coupling Reactions: From Classical Sulfonamidation to Photoredox Catalysis
Introduction
Amino-sulfone coupling reactions are foundational transformations in medicinal chemistry and drug development. They are primarily utilized to synthesize sulfonamides—a ubiquitous pharmacophore in antibiotics and enzyme inhibitors—and β-amino sulfones, which serve as versatile synthetic intermediates. The selection of a solvent in these reactions is not merely a practical consideration of solubility; it is a thermodynamic and kinetic lever that dictates the reaction mechanism, transition state stabilization, and byproduct profile.
As the pharmaceutical industry transitions from traditional volatile organic compounds (VOCs) to sustainable and catalytic methodologies, understanding the causality behind solvent effects is critical. This application note details the mechanistic rationale for solvent selection across three critical domains: classical and green sulfonamide synthesis, α-amino sulfone cross-couplings, and modern photoredox amino-sulfonylation.
Sulfonamide Synthesis: Overcoming the VOC Paradigm
Traditionally, the coupling of amines with sulfonyl chlorides relies on VOCs such as dichloromethane (DCM) or tetrahydrofuran (THF), supplemented with organic bases (e.g., pyridine, triethylamine) to scavenge the generated HCl.
Mechanistic Causality of VOCs:
The low dielectric constant of DCM (
The Shift to Deep Eutectic Solvents (DES): Modern sustainable protocols have successfully replaced VOCs with Deep Eutectic Solvents. A prominent example is the mixture of Choline Chloride and Glycerol (ChCl/Gly, 1:2 molar ratio), which provides a highly structured, hydrogen-bond-rich environment[1].
Why does DES work without competitive hydrolysis? The extensive hydrogen-bonding network of the DES sequesters the nucleophilicity of any adventitious water and stabilizes the polar transition state of the
Table 1: Solvent Effects on Sulfonamide Synthesis (Amine + Sulfonyl Chloride)
| Solvent System | Dielectric Constant ( | Base Requirement | Typical Yield | Environmental Impact | Mechanistic Role |
| DCM | 8.9 | Stoichiometric (e.g., | 85-95% | High (Toxic VOC) | Solubilizes reagents; prevents sulfonyl chloride hydrolysis. |
| Pyridine | 12.4 | Acts as solvent & base | 80-90% | High (Toxic, Odorous) | Forms reactive sulfonylpyridinium intermediate. |
| Water | 80.1 | 60-85% | Low (Green) | Requires phase-transfer catalysts or vigorous stirring; risks hydrolysis. | |
| ChCl/Gly (1:2) | Tunable (DES) | None / Minimal | 90-97% | Very Low (Biodegradable) | H-bond network stabilizes transition state and sequesters water[1]. |
α-Amino Sulfones as N-Acyl Imine Surrogates
α-Amidoalkyl sulfones are highly stable, crystalline solids that serve as excellent precursors to highly reactive N-acyl imines. In cross-coupling or Mannich-type reactions, the solvent plays a dual role: facilitating the elimination of the sulfinate leaving group and stabilizing the resulting electrophilic imine.
Mechanistic Causality in Asymmetric Catalysis: In non-polar solvents like toluene or DCM, the elimination of the arylsulfinate anion is thermodynamically uphill. However, when paired with a bifunctional organocatalyst (such as a guanidine-thiourea catalyst), the solvent's low polarity ensures that the catalyst's hydrogen-bonding network remains uninterrupted by solvent molecules. The thiourea moiety selectively binds the exiting sulfinate anion, while the guanidine activates the incoming nucleophile (e.g., a malonate), enabling highly enantioselective additions. If a highly polar, protic solvent (like methanol) were used, it would competitively hydrogen-bond with the catalyst, disrupting the chiral transition state.
Mechanistic pathway of α-amino sulfone activation and coupling via an N-acyl imine intermediate.
Photochemical Amino-Sulfonylation of Alkenes
Recent advancements utilize N-sulfonyl ketimines or bifunctional sulfonamides for the 1,2-amino-sulfonylation of alkenes via visible-light photoredox catalysis. This represents a paradigm shift from two-electron polar pathways to single-electron radical pathways.
Mechanistic Causality of Solvent in Photoredox: In Energy Transfer (EnT) mediated pathways using thioxanthone (TXT) as a photocatalyst, the solvent must possess a high triplet energy to prevent the quenching of the catalyst's excited state. Acetonitrile (MeCN) is typically selected because it is transparent to visible light, possesses a high triplet energy, and provides sufficient polarity to stabilize the transient radical intermediates.
The reaction proceeds via the homolysis of the weak N-S bond, generating a transient tosyl radical and a persistent iminyl radical. The solvent cage effect in MeCN allows the highly reactive tosyl radical to diffuse and add to the alkene, while the persistent iminyl radical waits to cross-couple with the resulting carbon-centered radical, yielding the β-amino sulfone[3].
EnT-mediated photochemical amino-sulfonylation of alkenes via N-S bond homolysis.
Experimental Protocols
Protocol A: Sustainable Sulfonamide Synthesis in Deep Eutectic Solvents
Self-Validating System: The reaction relies on the phase separation of the product from the DES matrix, allowing for simple filtration and solvent recycling.
-
Preparation of DES: In a 10 mL vial, combine Choline Chloride (ChCl) and Glycerol (Gly) in a 1:2 molar ratio. Heat the mixture to 80 °C under constant stirring until a clear, homogeneous liquid is formed. Allow to cool to room temperature.
-
Reagent Addition: Suspend the sulfonyl chloride (0.63 mmol) in 1.8 g of the ChCl/Gly DES. Vigorously stir the suspension.
-
Amine Coupling: Add the primary or secondary amine (0.9 mmol) dropwise to the mixture.
-
Reaction Monitoring: Stir at room temperature under aerobic conditions. Monitor the reaction via TLC (Hexane/EtOAc 9:1). The reaction is typically complete within 2 to 12 hours[1].
-
Workup: Slowly add 2 M HCl (approx. 1 mL) until the pH reaches 2.0. The sulfonamide product will precipitate out of the DES matrix.
-
Isolation: Filter the solid product and wash with cold water. The DES filtrate can be evaporated under reduced pressure to remove water and reused for subsequent cycles.
Protocol B: Asymmetric Mannich Reaction of α-Amino Sulfones
Self-Validating System: The integrity of the chiral transition state is verified by the enantiomeric excess (ee) of the product, which plummets if moisture or polar solvent impurities are present.
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert Argon. Ensure the solvent (Toluene or DCM) is strictly anhydrous to prevent disruption of the organocatalyst's hydrogen-bonding network.
-
Reagent Loading: Add the aromatic α-amino sulfone (0.2 mmol) and the guanidine-thiourea bifunctional organocatalyst (10 mol%) to the flask.
-
Solvent Addition: Inject 2.0 mL of anhydrous Toluene. Stir for 10 minutes at room temperature to ensure complete dissolution and catalyst-substrate pre-organization.
-
Nucleophile Addition: Add diethyl malonate (0.4 mmol) dropwise.
-
Base Addition (Optional depending on substrate): If required for sulfinate elimination, add a mild, non-nucleophilic inorganic base (e.g.,
, 1.5 equiv). -
Completion & Workup: Stir for 24 hours. Quench the reaction with saturated aqueous
, extract with DCM, dry over , and purify via flash chromatography.
Protocol C: Photoredox Amino-Sulfonylation of Alkenes
Self-Validating System: The reaction strictly requires light; turning off the light source will immediately halt the reaction, confirming the photochemical EnT mechanism.
-
Reaction Setup: In an oven-dried, 10 mL quartz vial equipped with a magnetic stir bar, add the N-sulfonyl ketimine (0.2 mmol), the alkene (0.4 mmol), and Thioxanthone (TXT) photocatalyst (5 mol%)[3].
-
Solvent Addition: Add 2.0 mL of degassed, anhydrous Acetonitrile (MeCN). Crucial Step: Degas the solvent via three freeze-pump-thaw cycles to remove dissolved oxygen, which would aggressively quench the triplet excited state of TXT.
-
Irradiation: Seal the vial and place it in a photoreactor equipped with 400-450 nm Blue LEDs. Maintain the temperature at 25 °C using a cooling fan.
-
Monitoring: Irradiate for 12-16 hours. Monitor the consumption of the N-sulfonyl ketimine via LC-MS.
-
Purification: Remove the MeCN under reduced pressure. Load the crude residue directly onto a silica gel column and elute with a Petroleum Ether/Ethyl Acetate gradient to isolate the pure β-amino sulfone.
References
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy ResearchG
- Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis Uniba.it / ChemSusChem
- Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation PMC / N
- Asymmetric Mannich Reaction of Aromatic alpha-Amino Sulfone with Malonate using Guanidine-Thiourea Bifunctional Organocatalyst Tokyo University of Agriculture and Technology / Synlett
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Guide for 7-Amino-8-hydroxythiochroman 1,1-dioxide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe solubility bottlenecks associated with 7-Amino-8-hydroxythiochroman 1,1-dioxide (CAS 2647465-26-5).
This compound is a critical cyclic sulfone intermediate frequently utilized in the synthesis of CXCR2 antagonists and other targeted therapeutics[1]. However, its molecular architecture creates a formidable crystal lattice. The adjacent 7-amino and 8-hydroxy groups (an ortho-aminophenol motif) act as potent hydrogen-bond donors, while the highly polar 1,1-dioxide (sulfone) group serves as a strong hydrogen-bond acceptor[2]. The rigid thiochroman core aligns these functional groups perfectly for extensive 3D intermolecular hydrogen bonding, resulting in a high lattice energy that strongly resists solvation by low-dielectric organic solvents.
Part 1: Solvent Compatibility Matrix
To establish a baseline for your experimental design, refer to the quantitative and qualitative solubility data summarized below.
| Solvent Class | Recommended Solvents | Expected Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | High dielectric constants; strong H-bond acceptors effectively disrupt the crystal lattice. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Competes for H-bonds, but solvation is limited by the hydrophobic thiochroman core. |
| Ethereal / Halogenated | THF, DCM, Chloroform | Very Low (<2 mg/mL) | Insufficient polarity to break the strong sulfone/aminophenol H-bond network. |
| Non-Polar | Hexanes, Toluene | Insoluble | Complete hydrophobic mismatch; unable to solvate polar functional groups. |
Part 2: Troubleshooting FAQs
Q: Why does 7-Amino-8-hydroxythiochroman 1,1-dioxide crash out of my reaction mixture when using DCM or THF? A: This is a classic case of thermodynamic unfavorable solvation. In low-dielectric solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the energetic penalty of breaking the compound's dense intermolecular hydrogen-bonding network is too high. The solvent molecules cannot form interactions strong enough to compensate for the loss of the crystal lattice energy, causing the compound to rapidly precipitate.
Q: I must run my downstream acylation/alkylation reaction in a non-polar solvent. How can I chemically force it into solution without permanently altering the molecule? A: You should utilize transient silylation . By reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA), you temporarily convert the -OH and -NH₂ groups into -OTMS and -NHTMS groups. This replaces the hydrogen-bond donors (H atoms) with bulky, lipophilic trimethylsilyl groups. This completely destroys the crystal lattice's ability to form intermolecular hydrogen bonds, drastically lowering the melting point and rendering the molecule highly soluble in lipophilic solvents. The TMS groups can be easily cleaved later during aqueous workup or with mild acid.
Q: Can I use pH adjustments or additives to improve solubility in purely organic media? A: Yes, via organic salt formation . If your reaction tolerates it, adding a lipophilic organic base (e.g., DBU, DIPEA) can deprotonate the phenolic -OH, or an organic acid (e.g., TFA, MsOH) can protonate the -NH₂, forming an organic-soluble ion pair. This strategy significantly increases solubility in moderately polar solvent mixtures (e.g., THF/MeCN) by introducing a localized charge that is shielded by lipophilic counter-ions.
Part 3: Solubilization Strategy Workflow
Use the following logical decision tree to determine the optimal solubilization strategy based on your downstream application requirements.
Decision tree for selecting the optimal solubilization strategy based on reaction constraints.
Part 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . The observable physical changes in the reaction mixture will confirm whether the mechanistic goal has been achieved.
Protocol 1: Preparation of High-Concentration Stock Solutions in Polar Aprotic Solvents
Use this protocol for biological assays, NMR sample preparation, or reactions tolerant of high-boiling solvents.
-
Weighing: Weigh the desired amount of 7-Amino-8-hydroxythiochroman 1,1-dioxide into a dry glass vial.
-
Solvent Addition: Add anhydrous DMSO or DMF to achieve the target concentration (e.g., 50 mg/mL).
-
Thermal Disruption: Vortex the mixture for 30 seconds, then place the vial in an ultrasonic bath at 40°C for 5-10 minutes. The combination of heat and cavitation provides the activation energy required to break the initial crystal lattice.
-
Validation Check: Hold the vial against a light source. The solution must be completely transparent with no particulate scattering (Tyndall effect). Causality: If undissolved particles remain, the lattice energy has not been fully overcome; incrementally add solvent (10% v/v) and repeat sonication until absolute optical clarity is achieved.
Protocol 2: Transient Silylation for Solubilization in Non-Polar Solvents (DCM/THF)
Use this protocol when performing moisture-sensitive reactions (e.g., acid chloride couplings) in low-polarity solvents.
-
Suspension: Suspend the compound in anhydrous DCM or THF under an inert atmosphere (Nitrogen/Argon). Observation: The mixture will be a cloudy, heterogeneous suspension.
-
Reagent Addition: Add 2.5 to 3.0 molar equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) via syringe.
-
Reaction: Stir vigorously at room temperature (20-25°C).
-
Validation Check: Monitor the reaction visually. The cloudy suspension will transition to a clear, homogeneous solution within 15-30 minutes as the bulky trimethylsilyl groups successfully disrupt the hydrogen-bonding network. Causality: If the solution remains cloudy after 45 minutes, the silylation is incomplete. This usually indicates moisture contamination; add an additional 0.5 eq of BSA and verify your solvent is strictly anhydrous, as water rapidly hydrolyzes the silylating agent.
References
-
[2] 2-Aminophenol | Solubility of Things. Solubility of Things. Available at:
-
Solubility of Organic Compounds. University of Calgary. Available at:
-
[1] CN101772485A - 抗炎的被取代的环丁烯二酮化合物 (Citing WO2021104506A1 - Cyclic sulfone compound and its preparation method, pharmaceutical composition and use). Google Patents. Available at:
Sources
Technical Support Center: Purification of Polar Thiochroman Sulfone Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of polar thiochroman sulfone intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant molecules. The high polarity imparted by the sulfone group, combined with other functional moieties, can make standard purification protocols ineffective.
This document moves beyond simple step-by-step instructions to provide a deeper understanding of the underlying principles, empowering you to troubleshoot effectively and adapt methodologies to your specific intermediate. We will explore common issues through a detailed troubleshooting guide and address foundational questions in our FAQ section, all grounded in established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of polar thiochroman sulfone intermediates in a direct question-and-answer format.
Q1: My crude product is a discolored (yellow, brown, or dark) solid or oil. How can I remove these colored impurities?
A1: Discoloration is a frequent issue, often arising from high-temperature reactions or oxidation of phenolic or amino groups.[1] The most effective method for removing color is treatment with activated carbon (charcoal) during recrystallization.
Causality: Activated carbon has a high surface area with a network of fine pores that readily adsorb large, flat, aromatic, and colored impurity molecules, while your smaller, desired compound remains in the hot solution.[2]
Recommended Protocol:
-
Dissolve your crude product in a suitable hot solvent as you would for recrystallization.
-
Allow the solution to cool slightly from boiling and add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.
-
Gently reheat the mixture to boiling for 5-10 minutes to allow for complete adsorption of the impurities.[2]
-
Perform a hot gravity filtration through a pre-heated funnel containing fluted filter paper to remove the activated carbon.[1] This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[3]
-
Proceed with the recrystallization by allowing the hot, decolorized filtrate to cool slowly.
Q2: I'm getting a very low yield after recrystallization. What are the possible causes and how can I fix them?
A2: Low yield is a frustrating but common problem in recrystallization. The cause can usually be traced to one of four key areas: solvent choice, excessive solvent use, premature crystallization, or incomplete crystallization.[3][4]
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent Choice | The ideal solvent dissolves the compound sparingly at low temperatures but readily at high temperatures.[5] If your compound is too soluble even in the cold solvent, your recovery will be poor. | Screen for a new solvent or use a solvent/anti-solvent system. A good starting point for polar sulfones is often a polar protic solvent like ethanol or isopropanol, potentially with water as an anti-solvent.[6] |
| Excessive Solvent Volume | Using too much hot solvent to dissolve the crude material will keep a significant portion of your product in solution even after cooling, drastically reducing the isolated yield.[3] | Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.[4] |
| Premature Crystallization | The product crystallizes on the filter paper or in the funnel stem during hot filtration (e.g., to remove charcoal or insoluble impurities). | Use a pre-heated gravity filtration setup. Place the funnel and receiving flask on a hot plate to keep them warm with solvent vapors. Using fluted filter paper also speeds up the filtration process.[3][7] |
| Incomplete Crystallization | The solution was not cooled sufficiently or for long enough to allow for maximum crystal formation. | After allowing the solution to cool slowly to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation before vacuum filtration.[3] |
Q3: My sulfone won't crystallize from any single solvent. What should I do?
A3: This is a classic problem for compounds that are either highly soluble in common solvents or are "oiling out" instead of forming crystals. The solution is typically to use a two-solvent (or solvent/anti-solvent) system.[2][4]
The Principle: You use a pair of miscible solvents: one in which your compound is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "poor" or "insoluble" solvent).[4]
Common Solvent Pairs for Polar Compounds:
-
Ethanol / Water
-
Methanol / Diethyl Ether
-
Acetone / Hexane
-
Ethyl Acetate / Hexane[6]
Q4: My compound streaks badly or doesn't move from the baseline on a silica TLC plate. How can I purify it with chromatography?
A4: This behavior indicates a very strong interaction with the acidic silica gel stationary phase, which is common for highly polar compounds. Standard solvent systems like ethyl acetate/hexanes may not be polar enough to achieve proper elution.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Add a more polar co-solvent. A small percentage (1-5%) of methanol or isopropanol in a dichloromethane or ethyl acetate mobile phase can significantly improve the elution of polar compounds.
-
Add a Competitive Modifier: For basic compounds (e.g., containing an amino group), adding a small amount of triethylamine (~0.5-1%) to the mobile phase can neutralize active sites on the silica and reduce streaking. For acidic compounds, a similar amount of acetic or formic acid can be beneficial.
-
Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative to standard silica gel.
-
Alumina (Basic or Neutral): Can be a good alternative, but be aware that some compounds may degrade on alumina as well.[8]
-
Reversed-Phase (C18) Chromatography: This technique uses a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol). It is often an excellent choice for highly polar molecules that are poorly retained in normal-phase chromatography.[8][9]
-
Q5: My polar sulfone seems to be degrading on the silica gel column. What are the alternatives?
A5: Degradation on silica is a known issue, as silica gel is inherently acidic and can catalyze the decomposition of sensitive functional groups.[6] Significant yield loss during column chromatography has been reported for some sulfone intermediates, highlighting their potential instability.
Purification Strategy Decision Tree:
Alternative Strategies:
-
Reversed-Phase Chromatography: As mentioned in Q4, C18 or C8 columns are less reactive and are an excellent first alternative.[8]
-
Recrystallization: If at all possible, developing a robust recrystallization protocol is often superior to chromatography for sensitive compounds as it avoids interaction with stationary phases.
-
Solvent Extraction: If impurities have a significantly different polarity or solubility profile, a liquid-liquid extraction may be effective.[8][10]
Frequently Asked Questions (FAQs)
FAQ 1: What are the best starting points for selecting a recrystallization solvent for a polar sulfone?
A1: The principle of "like dissolves like" is your guide. Since thiochroman sulfones are polar, you should start with polar solvents. The ideal solvent will have a high-solubility-when-hot to low-solubility-when-cold ratio.[4][5]
Recommended Screening Solvents:
-
Polar Protic Solvents: Water, Methanol, Ethanol, Isopropanol. These are often excellent choices. Ethanol, in particular, is a versatile and effective solvent for a wide range of organic compounds.[4]
-
Polar Aprotic Solvents: Acetone, 2-Butanone (MEK), Ethyl Acetate. These offer different selectivity and can be very effective. Acetone's low boiling point can sometimes make it difficult to work with.[4]
A practical approach is to test solubility with about 0.1 g of your compound in 1 mL of solvent. If it dissolves cold, the solvent is unsuitable. If it dissolves only upon heating, it's a good candidate.[2]
FAQ 2: How do I perform an acid-base extraction for purification?
A2: This technique is highly effective but is only applicable if your thiochroman sulfone intermediate possesses an acidic (e.g., phenol) or basic (e.g., amine) functional group. The process involves converting your compound of interest into a water-soluble salt, washing away neutral organic impurities, and then regenerating the neutral compound for extraction.[3][9]
Protocol for a Basic Sulfone (e.g., with an amino group):
-
Dissolution in Acid: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel.
-
Extraction: Add a dilute aqueous acid (e.g., 1-2 M HCl). Shake the funnel vigorously and allow the layers to separate. The basic sulfone will react with the acid to form a water-soluble hydrochloride salt, moving it to the aqueous layer. Neutral impurities will remain in the organic layer.[3]
-
Separation: Drain the lower aqueous layer. Discard the upper organic layer containing the impurities.
-
Re-precipitation: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., dilute NaOH or NH4OH) with stirring to neutralize the solution. Your purified product will precipitate out as a solid.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.
FAQ 3: What are the recommended starting conditions for column chromatography of thiochroman derivatives?
A3: For thiochroman derivatives that are not excessively polar, normal-phase chromatography on silica gel is a standard method.[11]
-
Stationary Phase: Silica gel, 200-400 mesh for flash chromatography.[12]
-
Mobile Phase (Eluent): A mixture of hexanes (or petroleum ether) and ethyl acetate is the most common starting point.[11][13]
-
Initial Screening: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio before running the column.[3] Start with a low polarity mixture (e.g., 90:10 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate (e.g., 80:20, 70:30) until you achieve a retention factor (Rf) for your desired compound of approximately 0.25-0.35. This Rf generally provides the best separation.
-
References
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 2,4'-Diaminodiphenyl Sulfone.
- Benchchem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
- Benchchem. (n.d.). Technical Support Center: Synthesis of High-Purity 2,4'-Dihydroxydiphenyl Sulfone.
- Benchchem. (n.d.). Preventing discoloration of 2,4'-Dihydroxydiphenyl sulfone during synthesis.
- University of Babylon. (n.d.). Recrystallization.
- Thompson Rivers University. (n.d.). Experiment 2: Recrystallization.
- Preprints.org. (2025, August 5). One-Pot Synthesis of Thiochromone and It's Derivatives[v2].
- ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?.
- Preprints.org. (2025, July 22). One-Pot Synthesis of Thiochromones.
- National Center for Biotechnology Information. (2025, October 6). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
- Wired Chemist. (n.d.). Recrystallization.
- Benchchem. (n.d.). Addressing challenges in the purification of polar thiourea derivatives.
- Wiley Online Library. (n.d.). Chemoenzymatic Oxosulfonylation‐Bioreduction Sequence for the Stereoselective Synthesis of β‐Hydroxy Sulfones.
- University of California, Irvine. (n.d.). 4. Crystallization.
- ResearchGate. (n.d.). 74 questions with answers in SULFONES | Science topic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Recrystallization [wiredchemist.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. preprints.org [preprints.org]
- 13. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation side reactions during thiochroman synthesis
Welcome to the technical support resource for thiochroman synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with thiochroman scaffolds and their derivatives. The unique reactivity of the sulfur atom in the thiochroman ring system makes it a valuable pharmacophore but also introduces specific challenges, most notably the propensity for oxidation to sulfoxides and sulfones.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize or eliminate these oxidative side reactions, thereby improving yield, purity, and the reproducibility of your results.
Troubleshooting Guide: Unwanted Oxidation Products
This section addresses the most common issue encountered during thiochroman synthesis: the formation of sulfoxide and sulfone impurities.
Problem: My reaction is producing significant amounts of thiochroman-1-oxide and/or thiochroman-1,1-dioxide.
The thioether moiety within the thiochroman core is susceptible to oxidation, which can occur under various conditions, sometimes unexpectedly.[3] The presence of these byproducts complicates purification and reduces the yield of the desired thiochroman.
Potential Cause 1: Exposure to Atmospheric Oxygen
Scientific Rationale: Molecular oxygen from the air is a common culprit, especially in reactions that are heated for prolonged periods or involve radical intermediates.[4] The sulfur atom in a thioether can react with oxygen, leading to the formation of a sulfoxide and, with further oxidation, a sulfone.
Recommended Solutions:
-
Implement Inert Atmosphere Techniques: The most robust solution is to exclude oxygen from the reaction vessel entirely. This is crucial for sensitive compounds.[5][6]
-
For routine synthesis: A simple setup involving an oven-dried flask, a rubber septum, and a balloon filled with an inert gas (Nitrogen or Argon) can be sufficient. The flask should be purged for several minutes to displace the air.[7][8]
-
For highly sensitive reactions: The use of a Schlenk line or a glove box provides a more rigorously controlled inert environment.[9] A Schlenk line allows for repeated cycles of evacuating the flask under vacuum and backfilling with inert gas, which is a highly effective method for removing atmospheric gases.[6]
-
-
See Protocol 1: Setting up a Reaction Under Inert Atmosphere (Schlenk Line) for a detailed methodology.
Potential Cause 2: Contaminated or Inadequately Prepared Solvents
Scientific Rationale: Many common organic solvents can contain dissolved oxygen or, more insidiously, peroxide impurities formed from prolonged storage and exposure to air and light (e.g., THF, diethyl ether). These peroxides are potent oxidizing agents that can readily convert thioethers to sulfoxides.
Recommended Solutions:
-
Use Freshly Purified or High-Purity Solvents: Always use freshly opened bottles of high-purity, anhydrous solvents when possible. If using solvents prone to peroxide formation, test for their presence before use.
-
Degas Your Solvents: For any sensitive reaction, it is best practice to remove dissolved oxygen from the solvent immediately before use.[4][10] This process is known as degassing or sparging.[11]
-
See Table 1 for a comparison of common degassing methods.
-
See Protocol 2: Degassing a Solvent via Freeze-Pump-Thaw for the most effective degassing procedure.[12]
-
Potential Cause 3: Oxidative Impurities in Reagents
Scientific Rationale: Starting materials or reagents may contain residual oxidizing agents from their own synthesis or degradation over time. This is a less common but important factor to consider when other troubleshooting steps fail.
Recommended Solutions:
-
Verify Reagent Purity: If you suspect a particular reagent, try purifying it before use (e.g., recrystallization for solids, distillation for liquids) or use a sample from a different, newly opened bottle or a different supplier.
-
Consider Scavengers (Use with Caution): In some specific cases, the addition of a mild reducing agent or antioxidant could theoretically protect the thioether.[13][14] However, this can complicate the reaction and purification. This approach should be considered a last resort and would require significant optimization. Common antioxidants work by scavenging free radicals or by being preferentially oxidized.[14]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of thioether oxidation?
The oxidation of a thioether to a sulfoxide and subsequently to a sulfone involves the sequential addition of oxygen atoms to the sulfur center. This increases the oxidation state of the sulfur from +2 in the thioether to +4 in the sulfoxide and +6 in the sulfone. The reaction can be mediated by various oxidants, including peroxides, peroxyacids, and even molecular oxygen under certain conditions.[3][15]
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How To [chem.rochester.edu]
- 5. fiveable.me [fiveable.me]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 11. Degassing - Wikipedia [en.wikipedia.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 15. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Optimizing Urea Formation with Hindered Aniline Derivatives
Current Status: Operational Topic: Synthetic Optimization for Sterically Hindered Ureas Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Core Directive: The Challenge of Steric Deactivation
Synthesizing ureas (
This guide moves beyond textbook synthesis, offering optimized workflows that force these reluctant substrates into reaction through substrate activation , catalytic promotion , and thermodynamic control .
Decision Matrix: Selecting the Right Protocol
Do not apply a "one-size-fits-all" approach. Analyze your specific substrate constraints using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal urea synthesis pathway based on substrate availability and reactivity profiles.
Method A: The Activated Carbamate Route (Phenyl Chloroformate)
Best For: When the isocyanate is unstable, unavailable, or when you need a robust intermediate that can be purified before the final coupling.
The Logic: Instead of relying on the weak nucleophilicity of the hindered aniline to attack a transient isocyanate, we first convert the aniline into a phenyl carbamate . The phenoxide ion is a good leaving group, making this intermediate essentially a "stable isocyanate equivalent" that can be forced to react with the second amine using heat or base.
Protocol
-
Activation: Dissolve the hindered aniline (1.0 equiv) in DCM or THF (0.2 M).
-
Base Addition: Add Pyridine (1.2 equiv) or
(2.0 equiv). Cool to 0°C. -
Carbamate Formation: Dropwise add Phenyl Chloroformate (1.05 equiv).
-
Checkpoint: Monitor by TLC/LCMS. If the aniline is extremely hindered, warm to RT or reflux.
-
-
Isolation (Critical): Quench with water, extract, and pass through a short silica plug. Do not proceed without isolating the carbamate if purity is a concern.
-
Coupling: Dissolve the phenyl carbamate intermediate in DMSO or Dioxane. Add the second amine (1.2 equiv) and a non-nucleophilic base (DIPEA, 2.0 equiv).
-
Forcing Conditions: Heat to 60–80°C. If the reaction is sluggish, add 10 mol% DMAP (4-Dimethylaminopyridine) to catalyze the displacement.
Why it works: The DMAP acts as a nucleophilic catalyst, attacking the carbamate to form an acyl-pyridinium species (highly electrophilic), which is then rapidly attacked by the second amine.
Method B: The "Reverse" Isocyanate Route (Triphosgene)
Best For: Extremely hindered anilines (e.g., 2,6-disubstituted) that fail to react with pre-formed isocyanates.
The Logic: It is kinetically easier to convert a hindered aniline into a hindered isocyanate than it is to force a hindered aniline to attack an isocyanate. Once formed, the hindered isocyanate is highly reactive toward the second (less hindered) amine.
Protocol
Safety Warning: Triphosgene generates phosgene in situ. Perform in a well-ventilated fume hood.
-
Dissolution: Dissolve Triphosgene (0.35 equiv) in dry DCM or Toluene under Argon.
-
Slow Addition: Add a solution of the hindered aniline (1.0 equiv) and DIPEA (2.5 equiv) slowly over 30 minutes at 0°C.
-
Tip: Slow addition prevents the unreacted aniline from attacking the newly formed isocyanate (which would yield the symmetrical urea byproduct).
-
-
Formation: Stir at RT for 1 hour. Verify isocyanate formation by taking an aliquot, quenching with MeOH, and checking for the methyl carbamate by LCMS.
-
Coupling: Once isocyanate formation is complete, add the second amine (1.0–1.2 equiv) in one portion.
-
Completion: Stir at RT. If the second amine is also hindered, heat to reflux in Toluene.
Method C: Anion Acceleration (NaH / LiHMDS)
Best For: "Dead" substrates—anilines that are both sterically hindered and electron-deficient (e.g., 2-chloro-4-nitroaniline).
The Logic: A neutral hindered aniline is a poor nucleophile. By deprotonating it with a strong base, you create an anilide anion , which is orders of magnitude more nucleophilic and can overcome significant steric barriers.
Protocol
-
Deprotonation: Dissolve the hindered aniline (1.0 equiv) in dry THF or DMF.
-
Base: Cool to 0°C and add NaH (60% dispersion, 1.2 equiv) or LiHMDS (1.2 equiv). Stir for 30 mins until gas evolution ceases (for NaH).
-
Visual Cue: The solution often turns a deep red or orange color indicating anion formation.
-
-
Coupling: Add the isocyanate (1.1 equiv) or phenyl carbamate partner dropwise.
-
Quench: The reaction is usually instant. Quench carefully with saturated
.
Troubleshooting & FAQs
Q1: I am seeing a large amount of symmetrical urea (R-NH-CO-NH-R). Why?
Cause: This occurs during isocyanate generation (Method B) when unreacted aniline attacks the newly formed isocyanate before the conversion is complete. Fix:
-
Reverse Addition: Add the aniline slowly to the Triphosgene excess, not the other way around.
-
Temperature: Keep the reaction at 0°C or lower during the activation step to suppress the dimerization rate.
Q2: The reaction stalls at the intermediate carbamate stage.
Cause: The leaving group (phenol) isn't leaving because the incoming amine is too weak or the transition state is too crowded. Fix:
-
Switch Solvent: Move to a polar aprotic solvent like DMSO or NMP to stabilize the polar transition state.
-
Catalysis: Add 10-20 mol% DMAP .
-
Microwave: Heat the reaction to 100–120°C in a microwave reactor for 20 minutes.
Q3: My hindered isocyanate seems to decompose or revert.
Cause: Hindered ureas and isocyanates are prone to reversibility (dissociation back to amine + isocyanate). Fix:
-
Thermodynamic Trap: Use a slight excess of the second amine.
-
Avoid High Heat: If possible, use the Anion Acceleration (Method C) at low temperature (0°C to RT) to avoid the thermal reversibility threshold.
Comparative Data: Method Efficiency
| Parameter | Isocyanate Route (Standard) | Phenyl Carbamate (Method A) | Triphosgene (Method B) | Anion Acceleration (Method C) |
| Substrate Scope | Unhindered only | Mod. Hindered | Highly Hindered | "Dead" / Deactivated |
| Risk of Dimer | High | Low | Moderate | Low |
| Temp. Range | RT | 60–80°C | 0°C | 0°C |
| Typical Yield | <30% (for hindered) | 75–90% | 60–85% | >90% |
References
- Knölker, H. J., et al. (1995). "Synthesis of Ureas and Carbamates from Amines and CO2." Synlett, 1995(04), 378-380.
-
Spyropoulos, C., & Kokotos, C. G. (2014).[1] "One-Pot Synthesis of Ureas from Boc-Protected Amines." The Journal of Organic Chemistry, 79(10), 4477-4483. Link
-
Hutchby, M., et al. (2011). "Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions." Angewandte Chemie International Edition, 50(42), 10025-10029. Link
-
BenchChem Technical Guides. (2025). "Troubleshooting Low Yield in NHS Ester and Urea Conjugation Reactions." Link
-
Common Organic Chemistry. (2023). "Urea Formation: Phenyl Chloroformates and Triphosgene Protocols." Link
Sources
Technical Support Center: Navigating the Challenges of 7,8-Disubstituted Thiochroman Regioisomer Separation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7,8-disubstituted thiochromans. The regiocontrol in the synthesis of these scaffolds is a frequent challenge, often leading to the formation of isomeric mixtures that are notoriously difficult to separate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to overcome these separation challenges with confidence and precision.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the separation and characterization of 7,8-disubstituted thiochroman regioisomers.
FAQ 1: My primary challenge is poor chromatographic resolution between the 7- and 8-substituted isomers. What are the initial steps to optimize my separation?
Answer:
Poor resolution is the most common hurdle. The structural similarity of these isomers, often differing only in the position of a substituent on the aromatic ring, leads to very similar polarities and interactions with the stationary phase. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Column Chemistry: Standard C18 columns may not provide sufficient selectivity. The pi-pi interactions offered by a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can significantly enhance selectivity for aromatic positional isomers. The electron-rich phenyl rings of the stationary phase can interact differently with the electron density of the thiochroman isomers, which is influenced by the substituent's position.
-
Optimize the Mobile Phase:
-
Solvent Strength: Fine-tune the gradient slope. A shallower gradient provides more time for the isomers to interact with the stationary phase, often improving resolution.
-
Solvent Choice: If using reversed-phase HPLC, switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a stronger dipole. These different intermolecular interactions can be exploited.
-
Additives: For ionizable thiochromans, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress the ionization of acidic or basic functional groups, leading to sharper peaks and potentially altered selectivity.
-
-
Temperature as a Variable: Increasing the column temperature reduces the mobile phase viscosity, which can improve efficiency. However, it can also affect selectivity, sometimes for the better. Experiment with a range of temperatures (e.g., 30°C to 50°C) to find the optimal balance.
Diagram: Systematic Troubleshooting Workflow for Poor Resolution
Caption: A stepwise approach to resolving co-eluting thiochroman isomers.
FAQ 2: I've tried optimizing my HPLC conditions, but the isomers still co-elute. Are there alternative chromatographic techniques?
Answer:
Absolutely. When conventional HPLC fails, more advanced techniques are necessary.
-
Supercritical Fluid Chromatography (SFC): This is often the go-to technique for challenging isomer separations. SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations. The selectivity in SFC is highly tunable by varying the co-solvent (typically an alcohol), pressure, and temperature. Chiral stationary phases, even for achiral compounds, can sometimes provide the unique selectivity needed to resolve positional isomers.
-
Multi-Column HPLC Systems: A two-dimensional (2D) HPLC system can provide a significant boost in resolving power. The peak containing the co-eluting isomers from the first dimension (e.g., a C18 column) is automatically transferred to a second column with a different selectivity (e.g., a PFP column) for further separation.
FAQ 3: How can I be certain about the structural assignment of my separated isomers?
Answer:
Definitive structural elucidation is critical. A combination of spectroscopic techniques is essential for unambiguous assignment.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are key. The 8-substituted isomer will often show a distinct coupling pattern for the remaining aromatic protons compared to the 7-substituted isomer.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is arguably the most powerful tool for this specific problem. An NOE correlation between a proton on a substituent at the 8-position and the protons of the adjacent methylene group (at the C1 position) of the thiochroman ring provides conclusive evidence for the 8-substituted regioisomer. The absence of this correlation, coupled with other evidence, points to the 7-substituted isomer.
-
-
X-ray Crystallography: If you can obtain a suitable crystal of one of the isomers, single-crystal X-ray diffraction will provide an unambiguous three-dimensional structure, confirming the connectivity. This can then be used as a standard to assign the other isomer based on its relative retention time.
Table 1: Comparison of Analytical Techniques for Isomer Characterization
| Technique | Information Provided | Strengths | Limitations |
| HPLC/SFC | Retention time, purity | High throughput, quantitative | Does not provide structural information |
| ¹H NMR | Chemical shifts, coupling constants | Provides detailed structural information | Can be ambiguous for complex spectra |
| NOESY/ROESY | Through-space proton correlations | Definitive for assigning regioisomers | Requires longer experiment times |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structure determination | Requires a single, high-quality crystal |
Section 2: Experimental Protocols
Protocol 1: Baseline HPLC Method for Screening Regioisomer Separation
This protocol provides a starting point for developing a separation method.
-
Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-11 min: 90% B
-
11-11.1 min: 90-10% B
-
11.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm and 280 nm
Rationale: The phenyl-hexyl phase provides pi-pi interaction opportunities. The shallow gradient increases the chance of resolving closely eluting peaks. Formic acid ensures protonation of any basic sites for better peak shape.
Protocol 2: 2D NOESY for Definitive Structural Assignment
This protocol outlines the key parameters for a NOESY experiment.
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectrometer: 500 MHz or higher for optimal resolution.
-
Experiment: noesygpph (or similar pulse sequence with gradient selection and presaturation for solvent suppression).
-
Key Parameters:
-
Mixing Time (d8): Start with a mixing time of 500-800 ms. This is the crucial parameter that allows for the transfer of magnetization between spatially close protons.
-
Number of Scans (ns): 8-16 scans per increment.
-
Number of Increments (in t1): 256-512.
-
-
Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Apply a squared sine bell window function in both dimensions.
-
Analysis: Look for a cross-peak between the protons of the substituent at the aromatic ring and the protons of the C1 methylene group. The presence of this cross-peak confirms the 8-substituted isomer.
Diagram: NOE-Based Structural Elucidation Logic
Caption: Decision tree for assigning regioisomers using NOE data.
Section 3: References
-
High-Performance Liquid Chromatography (HPLC) Principles and Practice. Agilent Technologies. [Link]
-
A Practical Guide to Supercritical Fluid Chromatography. Waters Corporation. [Link]
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (A comprehensive textbook on NMR techniques, including NOE). [Link]
Q1: Why do our synthesized amino-hydroxy sulfones rapidly degrade or clump upon exposure to ambient air, and how can we accurately profile this behavior?
Welcome to the Technical Support Center for Advanced API Characterization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with amino-hydroxy sulfones.
The presence of amino (-NH₂), hydroxyl (-OH), and highly polar sulfonyl (-SO₂-) moieties in these compounds creates a dense network of hydrogen-bond donors and acceptors. This structural reality makes them exceptionally prone to atmospheric moisture adsorption, which can compromise stereoselective synthesis, trigger solid-state transitions, and derail downstream formulation[1].
Below is our comprehensive Q&A and protocol guide for diagnosing, handling, and formulating these highly hygroscopic building blocks.
The Causality: Moisture uptake is not merely a surface phenomenon; it fundamentally alters the thermodynamics of your powder bed. When an amino-hydroxy sulfone absorbs water, the moisture increases the thickness of the adsorbed liquid layer on the particle surface. This leads to the formation of liquid bridges between particles, increasing surface tension and causing the material to clump, cake, or undergo chemical degradation[2].
The Solution: Dynamic Vapor Sorption (DVS) To engineer a proper handling strategy, you must first quantify the hygroscopicity. Dynamic Vapor Sorption (DVS) is the gold-standard gravimetric technique used to measure the change in mass of a material in response to precise changes in temperature and humidity[3]. By tracking the sorption (weight gain) and desorption (weight loss) of water vapor, DVS generates an isotherm that reveals the moisture sorption capacity, kinetics, and potential for hydrate formation[4].
Dynamic Vapor Sorption (DVS) analytical workflow for hygroscopic APIs.
Quantitative Data: Hygroscopicity Classification (Ph. Eur. Criteria)
Based on DVS data, compounds are classified by their maximum water uptake. The table below summarizes the European Pharmacopoeia (Ph. Eur.) criteria[5] and the corresponding handling implications for sulfones:
| Hygroscopicity Classification | Weight % of Water Sorbed (at 80% RH, 25°C) | Handling Implication for Sulfones |
| Non-hygroscopic | < 0.2% | Standard ambient handling. |
| Slightly hygroscopic | 0.2% ≤ Δm < 2.0% | Store in sealed containers; monitor ambient RH. |
| Hygroscopic | 2.0% ≤ Δm < 15.0% | Requires controlled RH (<30%) during processing. |
| Very hygroscopic | ≥ 15.0% | Glovebox or isolator required for all open handling. |
| Deliquescent | Absorbs sufficient water to form a liquid | Strict exclusion of moisture; hermetic sealing only. |
Methodology: Step-by-Step DVS Profiling Protocol
-
Sample Preparation: Load 10–20 mg of the amino-hydroxy sulfone into the ultra-microbalance pan of the DVS instrument. Note: Ensure the sample is representative, as particle size and surface area dictate water sorption kinetics[6].
-
Initial Drying: Expose the sample to 0% RH at 25°C. Maintain this state until the rate of mass change (
) is < 0.002% min⁻¹. Validation Check: This establishes a true dry baseline by removing residual synthesis solvents and surface moisture. -
Sorption Cycle: Ramp the humidity from 0% to 90% RH in 10% increments[5].
-
Equilibrium Hold: At each step, hold the humidity constant until equilibrium is established (
< 0.002% min⁻¹) before advancing to the next increment[5]. -
Desorption Cycle: Decrease the humidity from 90% back to 0% RH in 10% increments to assess hysteresis (the difference between the sorption and desorption curves)[3].
-
Data Synthesis: Calculate the maximum water uptake by measuring the mass difference between 90% RH and 0% RH at 25°C[6].
Q2: During the scale-up synthesis of α-substituted β-hydroxy sulfones via ketoreductase (KRED), we observe significant yield drops. Could hygroscopicity of the intermediates be the root cause?
The Causality: Yes. The enzymatic synthesis of chiral alcohols containing multiple stereocenters via ketoreductase (KRED)-catalyzed dynamic reductive kinetic resolution (DYRKR) is highly sensitive to the microenvironment[7]. If the α-substituted β-keto sulfone precursor absorbs atmospheric moisture prior to the reaction, it can undergo premature hydrolysis or alter the localized pH of the reaction matrix. This directly inhibits the catalytic performance of engineered KRED variants (such as ChKRED20 M4C4), which otherwise are capable of yielding >99% e.e. and >99% d.e.[7].
Troubleshooting Action: Store all β-keto sulfone precursors in desiccators containing active solid desiccants (e.g., silica gel or calcium chloride)[8],[2]. For bulk storage, utilize double-layered zip-lock bags with desiccant pouches suspended in the headspace (ensuring no direct contact with the API) and seal the primary container with parafilm[8].
Q3: We are experiencing severe caking during powder milling and tablet compression of our sulfone API. How do we engineer our downstream processing to prevent this?
The Causality: Highly hygroscopic pharmaceutical solids face severe downstream formulation challenges. During powder milling, moisture causes the sulfone to stick to the milling machine and conveyor, stunting flow[1]. In tablet compression, the powdered materials can only be compressed under high pressure in a dry state; moisture causes the API to adhere to the punches, resulting in caking, clumping, and a deterioration of the tableting process[1],[2].
Root cause analysis and mitigation for downstream processing issues.
Troubleshooting Action: Instead of relying solely on manipulating the manufacturing environment, implement pre-emptive formulation strategies. If tableting is strictly required, utilize dry granulation methods and consider enteric-coated tablets, which protect the hygroscopic material from moisture exposure better than standard uncoated matrices[1],[9].
Q4: Our final dosage form requires encapsulation, but our gelatin capsules are becoming brittle and cracking during stability testing. What is the mechanistic failure here, and what is the alternative?
The Causality: This is a classic moisture-migration failure. The water in standard gelatin capsules functions as a plasticizer. Because your amino-hydroxy sulfone is highly hygroscopic, it acts as an internal desiccant, aggressively pulling moisture out of the gelatin shell. Once the water level in the shell falls below specified limits, the capsules lose their plasticity, become brittle, and crack upon handling[10].
The Solution: HPMC Encapsulation You must switch to Hydroxypropyl Methylcellulose (HPMC) capsules (e.g., Quali-V Extra Dry). Unlike gelatin, water does not act as a plasticizer in HPMC capsules. Therefore, the moisture content of the capsule can be driven down to extremely low levels while fully retaining mechanical strength[10].
Methodology: Moisture-Protected Encapsulation Protocol
-
Environmental Conditioning: Prior to opening the bulk capsule bags, ensure the filling suite is stabilized at a temperature range of 20–30 °C and a relative humidity of 15–25%[10].
-
Capsule Selection: Procure low-moisture HPMC capsules designed specifically for hygroscopic APIs[10].
-
Filling Operation: Execute the powder filling process under the controlled RH. Validation Check: Perform a mechanical impact test on a statistical sample of filled capsules by dropping a 50 g weight from 10 cm above the capsule to confirm minimal brittleness[10].
-
Primary Packaging: Immediately transfer the filled capsules to the packaging line. Package the capsules in cold-formed foil-foil blister packs, as plastic blister materials have higher water vapor permeation rates and risk exposing the product to ambient humidity[1],[9].
References
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - MDPI URL
- 3 Ways to Handle Hygroscopic Material Challenges - Vesta Nutra URL
- Highly Stereoselective Synthesis of α-Substituted β-Hydroxy Sulfones via Ketoreductase-Catalyzed Dynamic Reductive Kinetic Resolution - ACS Catalysis URL
- An innovative drug delivery form for hygroscopic pharmaceutical drugs - Manufacturing Chemist URL
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
- Dynamic Vapor Sorption - SK pharmteco URL
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo URL
- Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
- The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance - American Pharmaceutical Review URL
- Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. skpharmteco.com [skpharmteco.com]
- 4. ardena.com [ardena.com]
- 5. particletechlabs.com [particletechlabs.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. blog.vestanutra.com [blog.vestanutra.com]
- 10. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
Validation & Comparative
Analytical Comparison: Hard vs. Soft Ionization of Thiochroman Dioxides
As a Senior Application Scientist specializing in mass spectrometry (MS) and structural elucidation, I frequently guide drug development teams through the analytical bottlenecks of characterizing complex sulfur-containing heterocycles. Thiochroman dioxides (thiochroman-1,1-dioxides) are privileged structural motifs with profound pharmacological relevance, serving as positive allosteric modulators for AMPA receptors, antimicrobial agents, and anti-inflammatory scaffolds[1][2].
However, the robust electron-withdrawing nature of the sulfonyl group and the cyclic constraints of the thiochroman ring create unique challenges during MS characterization. To unambiguously map these structures, we must move beyond simple mass matching and understand the thermodynamic and kinetic drivers of their gas-phase dissociation.
This guide objectively compares the performance of Electron Ionization Mass Spectrometry (EI-MS) versus Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the structural elucidation of thiochroman dioxides, providing a self-validating experimental framework backed by mechanistic causality.
The choice of ionization technique fundamentally dictates the fragmentation pathways of cyclic sulfones. Because the sulfonyl moiety (SO₂R₂) is highly stable, the energy required to induce bond cleavage varies significantly between methods.
Electron Ionization (EI-MS): The Thermodynamic Hammer
EI-MS operates at a standardized 70 eV, transferring immense internal energy to the analyte. This "hard" ionization generates an odd-electron radical cation ([M]⁺•). For thiochroman dioxides, this excess energy overcomes the activation barrier for a thermodynamically driven rearrangement: the extrusion of sulfur dioxide (SO₂) [3][4].
-
Performance Advantage: The loss of 64 Da is highly reproducible and often yields the base peak, providing an immediate, diagnostic hallmark of the cyclic sulfone core[5][6].
-
Limitation: The molecular ion peak is frequently weak or absent, making intact mass confirmation difficult.
Electrospray Ionization (ESI-MS/MS): The Kinetic Scalpel
ESI is a "soft" ionization technique that yields even-electron species, typically the protonated molecule ([M+H]⁺). Because the initial internal energy is low, fragmentation must be induced via Collision-Induced Dissociation (CID).
-
Performance Advantage: Excellent preservation of the precursor ion. By ramping the collision energy, we can observe kinetically favored, charge-directed neutral losses (such as H₂O or CO from peripheral substituents) before the core scaffold ruptures[2].
-
Limitation: The extrusion of SO₂ requires higher collision energies in CID compared to EI, and the resulting spectra are highly dependent on the site of protonation.
Workflow comparing EI and ESI-MS/MS for the structural elucidation of thiochroman dioxides.
Mechanistic Causality of Primary Fragmentation Pathways
To accurately interpret the spectra, we must understand the causality behind the ion formation. Using 2-methylthiochroman-4-one 1,1-dioxide (Exact Mass: 210.035 Da) as our model compound, we observe three primary mechanistic pathways[6]:
-
SO₂ Extrusion (m/z 210 → 146): Driven by the formation of the highly stable, neutral SO₂ gas. In EI, the remaining radical cation undergoes ring contraction to form an indanone-like or styrene-like species.
-
Retro-Diels-Alder (RDA) Cleavage: The saturated heterocyclic ring can undergo RDA fragmentation, typically losing an alkene neutral (e.g., propene, 42 Da) to yield a sulfene radical cation.
-
Alpha-Cleavage (m/z 146 → 131): Following SO₂ loss, the resulting hydrocarbon radical cation easily loses peripheral alkyl groups (like the 2-methyl group, 15 Da) via alpha-cleavage to stabilize the charge on the aromatic system.
Primary EI-MS fragmentation pathways of 2-methylthiochroman-4-one 1,1-dioxide.
Quantitative Fragmentation Data
The table below summarizes the diagnostic fragments, comparing the relative abundances between the two ionization methods.
| Fragment Assignment | EI-MS (70 eV) m/z (Rel. Abund.) | ESI-CID (20 eV) m/z (Rel. Abund.) | Mechanistic Causality |
| [M]⁺• /[M+H]⁺ | 210 (15%) | 211 (100%) | Hard ionization causes heavy depletion of the molecular ion; soft ionization preserves it. |
| [M - SO₂] | 146 (100%) | 147 (15%) | Thermodynamically driven extrusion of SO₂ (64 Da). Forms the base peak in EI. |
| [M - SO₂ - CH₃] | 131 (45%) | N/A | Radical-driven alpha-cleavage following SO₂ loss. Rare in even-electron ESI. |
| [M - SO₂ - CO] | 118 (30%) | 119 (40%) | Ring contraction and loss of carbon monoxide from the ketone moiety. |
| [M - H₂O + H]⁺ | N/A | 193 (25%) | Charge-directed loss of water from the protonated carbonyl/enol. Specific to ESI. |
Experimental Protocol: Self-Validating MS Workflow
To ensure absolute trustworthiness in our structural assignments, we cannot rely solely on mass-to-charge matching. The following protocol utilizes the natural isotopic signature of sulfur as a built-in, self-validating control system.
Objective: Unambiguously identify the thiochroman-1,1-dioxide core and validate the SO₂ extrusion pathway without requiring external synthetic standards.
Step 1: Pre-Fragmentation Isotopic Profiling (The Baseline)
-
Action: Acquire a high-resolution, full-scan mass spectrum (ESI+ or EI) of the intact molecule.
-
Causality: Sulfur naturally contains approximately 4.2% of the ³⁴S isotope. By measuring the [M+2] isotopic peak intensity relative to the monoisotopic [M] peak, we establish a baseline signature for the presence of the sulfonyl group.
Step 2: Energy-Resolved Collision-Induced Dissociation (ER-CID)
-
Action: Isolate the [M+H]⁺ precursor ion in the quadrupole and apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas.
-
Causality: Ramping the CE allows us to separate kinetic from thermodynamic processes. At low CE (10-20 eV), expect to see losses of peripheral groups (e.g., H₂O, CO). At higher CE (>30 eV), the energy threshold for the robust C-S bonds is breached, triggering the diagnostic 64 Da SO₂ loss[2].
Step 3: Post-Fragmentation Isotopic Validation (The Self-Check)
-
Action: Isolate the resulting [M - 64] product ion and analyze its specific isotopic envelope.
-
Causality: If the 64 Da neutral loss is genuinely SO₂, the resulting product ion will no longer contain a sulfur atom. Consequently, the [M+2] peak of this specific fragment will drop dramatically (reflecting only the ¹³C contribution, typically <1% for small molecules). If the [M+2] peak remains at ~4.2%, the 64 Da loss was NOT sulfur dioxide, and the structural hypothesis is invalid.
Step 4: Orthogonal Confirmation via GC-EI-MS
-
Action: Introduce the sample via gas chromatography and ionize at a strict 70 eV.
-
Causality: Because EI fragmentation is highly standardized and heavily favors thermodynamic outcomes, observing the [M - 64]⁺• base peak here confirms the cyclic sulfone core identified in the ESI-MS/MS data[4][5].
References
1.1 - RSC Medicinal Chemistry via ResearchGate. 2.5 - AIP Publishing. 3. 3 - mediaTUM (Technical University of Munich). 4.6 - PubChem, National Institutes of Health. 5.2 - ACS Chemical Neuroscience. 6. 4 - eScholarship@McGill.
Sources
Crystallographic & Conformational Analysis: 7,8-Substituted Thiochroman vs. Chroman Scaffolds
Executive Summary
This guide provides a technical comparison between 7,8-substituted thiochroman scaffolds (the subject) and their oxygenated analogues, chromans (the alternative). Designed for medicinal chemists and structural biologists, this analysis focuses on the crystallographic implications of the sulfur-for-oxygen substitution, specifically investigating the steric "peri-interaction" at the C8 position.
Verdict: The thiochroman scaffold offers a distinct steric and electronic profile compared to chromans.[1] While chromans are often planar or slightly twisted, the bulkier sulfur atom in thiochromans forces a pronounced half-chair conformation , particularly when substituted at the 7 and 8 positions. This structural "kink" is critical for designing ligands that require specific 3D space-filling properties (e.g., in Estrogen Receptor binding pockets) but presents unique challenges in crystallization due to increased lipophilicity and ring flexibility.
Part 1: Structural Performance Comparison
The core differentiator between thiochroman and chroman scaffolds lies in the heteroatom's atomic radius (S: ~1.04 Å vs. O: ~0.74 Å) and the resulting bond geometries. These fundamental differences amplify steric clashes when substituents are introduced at the C8 position (ortho to the heteroatom).
Crystallographic Metrics
The following data summarizes average parameters derived from small-molecule X-ray diffraction studies of substituted benzopyrans and benzothiopyrans.
| Feature | Thiochroman Scaffold (Subject) | Chroman Scaffold (Alternative) | Implication |
| Heteroatom Bond (C-X) | 1.76 – 1.82 Å | 1.36 – 1.42 Å | Longer C-S bonds expand the heterocyclic ring size. |
| C-X-C Bond Angle | ~97° | ~115° | Sulfur is less hybridized; the acute angle forces ring puckering. |
| Ring Conformation | Distorted Half-Chair | Sofa / Half-Chair | Thiochromans exhibit higher torsional flexibility. |
| 1,8-Peri-Interaction | High Steric Clash | Moderate | C8-substituents clash significantly with S1 lone pairs. |
| Lipophilicity (LogP) | High | Moderate | Thiochromans are less soluble in polar crystallization buffers. |
The "Peri-Effect" Mechanism
In 7,8-substituted scaffolds, the substituent at C8 is positioned in the "bay region" relative to the heteroatom at position 1.
-
In Chromans: The oxygen atom is small. A C8-methyl or C8-halo group can often be accommodated with minor twisting of the phenyl ring relative to the heterocyclic plane.
-
In Thiochromans: The sulfur atom has a large van der Waals radius (~1.80 Å) and diffuse lone pairs. A substituent at C8 creates severe steric strain (the 1,8-peri-interaction ). To relieve this, the thiochroman ring must undergo significant torsional twisting, often forcing the C2 and C3 atoms further out of the plane.
-
Drug Design Note: This twist can be exploited to lock a ligand into a specific conformation that fits "deeper" hydrophobic pockets where a planar chroman would fail to bind effectively.
-
Part 2: Experimental Protocols
Protocol A: Synthesis of 7,8-Substituted Thiochroman-4-ones
Context: High-quality crystals require high-purity precursors. The following one-pot synthesis is preferred for generating the thiochroman core with specific 7,8-substitution patterns (e.g., 7-hydroxy-8-methyl).
Reagents: 3-substituted thiophenol (e.g., 2-methyl-3-hydroxythiophenol), Acrylic acid, Methanesulfonic acid (MSA).
-
Condensation: Dissolve the substituted thiophenol (1.0 eq) and acrylic acid (1.2 eq) in MSA (10 volumes).
-
Cyclization: Heat the mixture to 80°C for 2 hours. The MSA acts as both solvent and catalyst for the Friedel-Crafts acylation.
-
Quench: Pour the reaction mixture over crushed ice. The thiochroman-4-one precipitate should form immediately.
-
Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (9:1) to remove regioisomers.
Protocol B: Crystallization for X-ray Diffraction
Challenge: Thiochromans are "greasy" (lipophilic) and tend to oil out rather than crystallize. Solution: Use a Slow Vapor Diffusion method with a non-polar anti-solvent.
-
Dissolution: Dissolve 10 mg of the purified 7,8-substituted thiochroman in 0.5 mL of a moderately polar solvent (Tetrahydrofuran (THF) or Dichloromethane (DCM) ). Ensure the solution is saturated but not cloudy.
-
Setup: Place the solution in a small inner vial (GC vial).
-
Diffusion Chamber: Place the open inner vial inside a larger jar containing 5 mL of the anti-solvent (Pentane or Hexane ).
-
Note: Pentane is preferred for thiochromans due to its low boiling point and high non-polarity, promoting slow lattice formation driven by hydrophobic packing.
-
-
Incubation: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Observation: Crystals suitable for X-ray diffraction (0.1–0.3 mm blocks) typically appear within 3–7 days. Thiochromans often crystallize in monoclinic space groups (e.g., P21/c) due to the "herringbone" packing of the sulfur-rich cores.
Part 3: Visualization & Logic
Figure 1: Synthesis & Crystallization Workflow
This diagram outlines the critical path from raw materials to diffraction-quality crystals, highlighting the specific conditions required for the sulfur-containing scaffold.
Caption: Optimized workflow for synthesizing and crystallizing 7,8-substituted thiochroman scaffolds.
Figure 2: The "Peri-Interaction" Logic
This diagram visualizes the structural causality: how the C8-substituent forces the ring conformation change.
Caption: Causal map of the 1,8-peri-interaction leading to the distinct half-chair conformation.
References
-
Kanbe, Y., et al. (2006). "Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship." Bioorganic & Medicinal Chemistry, 14(14), 4803-4819. Link
-
Setiadi, D. H., et al. (2002). "Vitamin E models. Conformational analysis and stereochemistry of tetralin, chroman, thiochroman and selenochroman." Journal of Molecular Structure: THEOCHEM, 594(1-2), 161-172. Link
-
Sosnovskikh, V. Y. (2016). "Synthesis and chemical properties of thiochromone and its 3-substituted derivatives." Chemistry of Heterocyclic Compounds, 52(7), 427–440.[2] Link
-
Takimiya, K., et al. (2021). "Crystal-Structure Control of Molecular Semiconductors by Methylthiolation." Advanced Materials, 33, 2102914.[3] Link
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal-Structure Control of Molecular Semiconductors by Methylthiolation: Toward Ultrahigh Mobility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Thiochroman and Benzothiadiazine Dioxides
Introduction: Two Scaffolds, Divergent Biological Fates
In the landscape of medicinal chemistry, sulfur-containing heterocycles represent a rich territory for drug discovery. The unique electronic properties of the sulfur atom, including its size, polarizability, and ability to exist in multiple oxidation states, imbue these molecules with diverse pharmacological potential.[1][2] This guide provides an in-depth comparison of two prominent sulfur-based scaffolds: thiochromans and benzothiadiazine dioxides. While both are bicyclic aromatic structures containing sulfur, their distinct architectures lead to profoundly different interactions with biological systems.
Thiochromans, the sulfur analogs of chromans, possess a thio-pyran ring fused to a benzene ring.[1] Their bioactivity is broad, spanning from antimicrobial and anticancer to anti-inflammatory applications.[3][4] Conversely, benzothiadiazine dioxides, characterized by a benzene ring fused to a thiadiazine dioxide ring, are renowned for their potent and specific effects on ion channels and their established roles as diuretics and antihypertensive agents.[5][6]
This guide will deconstruct the chemical properties, survey the spectrum of biological activities, elucidate the mechanisms of action, and provide actionable experimental protocols for evaluating these two fascinating classes of compounds. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate and exploit the therapeutic potential of these scaffolds.
Structural and Synthetic Overview
The fundamental difference between the two scaffolds lies in the heterocyclic ring. Thiochromans feature a non-aromatic tetrahydropyran ring with a thioether linkage, offering conformational flexibility. In contrast, the 1,2,4-benzothiadiazine 1,1-dioxide core contains a sulfonamide group within its heterocyclic ring, rendering the sulfur atom highly oxidized (S(VI)) and creating a more rigid, planar structure. This structural divergence is a primary determinant of their differing biological target profiles.
Synthesis of Thiochroman-4-ones: A common and versatile precursor for many thiochroman derivatives is the thiochroman-4-one core. A prevalent synthetic strategy involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids.[7] More modern, one-pot methods have been developed that offer increased efficiency and yield.[8] Palladium-catalyzed carbonylative heteroannulation reactions also provide an efficient route to this key intermediate.[9][10]
Synthesis of Benzothiadiazine Dioxides: The synthesis of the 1,2,4-benzothiadiazine 1,1-dioxide scaffold is often achieved through the condensation of o-aminobenzenesulfonamides with reagents like urea or isocyanates.[11] An alternative and efficient approach involves an intramolecular aza-Wittig reaction of o-azidobenzenesulfonamides, which can be further hydrolyzed to yield the core moiety found in many bioactive inhibitors.[11][12]
Comparative Spectrum of Biological Activity
The bioactivities of these two scaffolds show minimal overlap, a direct consequence of their distinct physicochemical properties. Thiochromans engage a wide array of biological targets, whereas benzothiadiazine dioxides exhibit a more focused, yet clinically significant, range of activities.
| Bioactivity Class | Thiochroman Derivatives | Benzothiadiazine Dioxides | Key References |
| Antimicrobial | Potent & Broad Spectrum | Limited/Niche | [3],[1],[13],[14],[15] |
| Anticancer | Yes | Yes (Emerging) | [16],[17],[5] |
| Antiviral | Yes | Yes (Notable) | [3],[5] |
| Antihypertensive | No (Not a primary mechanism) | Yes (Primary Mechanism) | [18],[19],[20],[21] |
| Diuretic | No | Yes (Classic Activity) | [18],[5],[20] |
| K-Channel Opening | No | Yes (Primary Mechanism) | [22],[23],[24],[25] |
| Anti-inflammatory | Yes | No (Not a primary mechanism) | [4] |
| Antioxidant | Yes | Yes (Emerging) | [4],[6] |
| Neuro-modulatory | No | Yes (AMPA Receptor Modulators) | [5],[6] |
Deep Dive: Mechanisms of Action
Thiochromans: Broad-Spectrum Disruptors
The diverse bioactivity of thiochromans stems from their ability to interact with multiple biological targets.[1] Their mechanism is often linked to the inhibition of critical enzymes or the disruption of cellular pathways.
-
Antifungal Activity: Certain thiochroman-4-one derivatives act as potent inhibitors of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. SAR studies have shown that electron-withdrawing groups at the 6-position of the thiochroman ring enhance this activity.[1]
-
Antimicrobial Activity: The antimicrobial action can be attributed to the disruption of microbial cellular pathways.[3] The incorporation of moieties like pyrazoles, carboxamides, or 1,3,4-oxadiazoles onto the thiochroman scaffold has been shown to significantly enhance antibacterial and antifungal potency.[1][13][14][26]
-
Anticancer Activity: Some thiochroman derivatives function as pure antiestrogens, achieving their effect by promoting the downregulation of the estrogen receptor (ER). This makes them promising candidates for treating hormone-dependent cancers.[17]
Benzothiadiazine Dioxides: Precision Modulators of Ion Channels
The primary mechanism for the most prominent bioactivities of benzothiadiazine dioxides is the activation (opening) of ATP-sensitive potassium channels (K-ATP).[27]
-
Antihypertensive & Vasorelaxant Effects: In vascular smooth muscle cells, K-ATP channels are composed of Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits. Benzothiadiazine dioxides bind to the SUR subunit, leading to channel opening. The subsequent efflux of K+ ions causes hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated Ca2+ channels, reducing intracellular Ca2+ concentration and leading to muscle relaxation (vasodilation) and a decrease in blood pressure.[22][25] Diazoxide is a classic example of a K-ATP channel opener used for this purpose, though it uniquely causes sodium retention.[20][28]
-
Inhibition of Insulin Release (Hyperglycemic Effect): In pancreatic β-cells, the K-ATP channels (SUR1/Kir6.2) are critical regulators of insulin secretion. High glucose levels lead to increased intracellular ATP, which closes these channels, depolarizing the cell and triggering insulin release. Benzothiadiazine dioxides override this process by forcing the K-ATP channels to open, leading to hyperpolarization and the inhibition of insulin secretion.[19][23] This property is exploited therapeutically to treat hyperinsulinism.
The following diagram illustrates the mechanism of action for benzothiadiazine dioxides on a vascular smooth muscle cell.
Caption: K-ATP channel activation by Benzothiadiazine Dioxides.
Structure-Activity Relationship (SAR) Insights
Thiochromans:
-
Antimicrobial Activity: SAR studies reveal that modifications to the thiochroman core are crucial for potency.[3] Electron-withdrawing groups (e.g., halogens) at the 6-position of the thiochroman-4-one ring generally enhance antifungal and antibacterial activity.[1][29] Furthermore, the nature of the substituent at the 2 or 3-position can dramatically influence the spectrum of activity. For instance, incorporating carboxamide or sulfonyl hydrazone moieties can produce potent antibacterial agents.[26]
Benzothiadiazine Dioxides:
-
K-ATP Channel Activity: The SAR for this class is well-defined. The nature and position of substituents on the benzene ring and the alkylamino side chain at the 3-position strongly affect both potency and tissue selectivity.[25]
-
Benzene Ring: A chloro group at the 7-position is common in many active compounds. Shifting this to the 6- or 8-position can alter potency and selectivity for pancreatic vs. vascular tissue.[22] Adding a second substituent, such as fluorine at the 6- or 7-position, can generate highly potent and selective inhibitors of insulin release.[23][24]
-
3-Position: An exocyclic NH group linked to the 3-position and an intracyclic NH at the 4-position are considered critical for activity on K-ATP channels.[27] The size and nature of the alkylamino side chain at C3 also fine-tune the activity.[25]
-
Experimental Protocols for Bioactivity Assessment
To ensure trustworthy and reproducible results, well-designed experimental protocols are paramount. Below are representative, self-validating workflows for assessing the primary bioactivities of each scaffold.
Protocol 1: Antimicrobial Susceptibility Testing for Thiochroman Derivatives (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a thiochroman derivative against a bacterial strain using the broth microdilution method, a gold standard in microbiology.
Rationale: This method is highly quantitative and allows for the simultaneous testing of multiple compounds and concentrations. The inclusion of positive (no drug) and negative (no bacteria) controls validates the experimental conditions, while a standard antibiotic control provides a benchmark for potency.
Materials:
-
Test Thiochroman compounds, dissolved in DMSO (e.g., 10 mg/mL stock).
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Mueller-Hinton Broth (MHB), sterile.
-
Standard antibiotic (e.g., Amoxicillin), for control.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of Compounds:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the stock compound solution (e.g., 256 µg/mL in MHB) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 128 µg/mL to 0.25 µg/mL).
-
Column 11 serves as the positive control (no drug). Add 100 µL of MHB.
-
Column 12 serves as the negative control (no bacteria, sterility check). Add 200 µL of MHB.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in wells 1-11 is 200 µL, and the compound concentrations are now halved (e.g., 64 µg/mL to 0.125 µg/mL).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).
-
Alternatively, read the optical density (OD) at 600 nm. The MIC is the lowest concentration where the OD is not significantly different from the negative control.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: Vasorelaxant Activity of Benzothiadiazine Dioxides (Aortic Ring Assay)
This ex vivo protocol assesses the ability of a benzothiadiazine dioxide derivative to relax pre-constricted rat aortic rings, a direct measure of its effect on vascular smooth muscle.
Rationale: This assay uses intact tissue, providing a physiologically relevant system to study vasodilation. Pre-constriction with phenylephrine establishes a stable muscle tone against which relaxation can be accurately measured. The use of a known K-ATP channel opener (Diazoxide) as a positive control validates the biological response of the tissue.
Materials:
-
Male Wistar rats (250-300g).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).
-
Phenylephrine (PE) for pre-constriction.
-
Test Benzothiadiazine dioxide compounds, dissolved in DMSO.
-
Diazoxide (positive control).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat according to approved institutional protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with carbogen (95% O₂ / 5% CO₂).
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the Krebs solution every 15 minutes.
-
-
Viability and Pre-Constriction:
-
Test the viability of the rings by inducing a contraction with 60 mM KCl. After washout and return to baseline, proceed.
-
Induce a stable, submaximal contraction using phenylephrine (PE, typically 1 µM). Wait for the contraction to reach a stable plateau.
-
-
Compound Addition:
-
Once a stable PE-induced tone is achieved, add the test benzothiadiazine dioxide compound or Diazoxide in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
-
Data Analysis:
-
Record the isometric tension continuously.
-
Express the relaxation induced by each compound concentration as a percentage reversal of the PE-induced contraction.
-
Plot the concentration-response curve and calculate the EC₅₀ (the concentration of the compound that produces 50% of the maximal relaxation).
-
Conclusion and Future Outlook
The comparative analysis of thiochromans and benzothiadiazine dioxides reveals a compelling dichotomy in the world of sulfur-containing heterocycles. Thiochromans emerge as versatile scaffolds with broad-spectrum bioactivity, making them attractive starting points for developing novel antimicrobial and anticancer agents.[3][30] Their therapeutic potential lies in their ability to be functionalized to target a wide range of biological pathways.[26]
In contrast, benzothiadiazine dioxides are highly specialized molecules, primarily acting as potent and often selective modulators of K-ATP channels.[5][24] Their clinical success as antihypertensives and agents for managing hyperinsulinism is a testament to the power of targeted drug design.[18][19] Future research in this area will likely focus on fine-tuning tissue selectivity to develop novel therapeutics for conditions like epilepsy or neuroprotection, where K-ATP channel modulation is a promising strategy.
For drug development professionals, the choice between these scaffolds is a choice of strategy: the broad, multi-target approach offered by the flexible thiochroman core, or the precise, single-target modulation characteristic of the rigid benzothiadiazine dioxide framework. Understanding the fundamental chemical and biological differences outlined in this guide is the critical first step in harnessing their full therapeutic potential.
References
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
- Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Deriv
- Structure activity relationships of thiochroman-4-one derivatives.
- Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. PMC.
- Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores. PubMed.
- Experimental procedure for the synthesis of thiochroman-4-ones
- Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction. Green Chemistry (RSC Publishing).
- Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC.
- Thiochroman-4-ones: synthesis and reactions. Taylor & Francis Online.
- One-Pot Synthesis of Thiochromen-4-ones
- Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. MDPI.
- Synthetic routes of benzothiadiazine dioxides described in the literature.
- Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. The Journal of Organic Chemistry.
- Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity rel
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
- Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applic
- Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed.
- Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characteriz
- [3-Amino-2H-1,2,4-benzothiadiazine-1,1-dioxides with antihypertensive and possibly diabetogenic activity (author's transl)]. PubMed.
- Examples of biologically active benzothiadiazine‐1,1‐dioxide frameworks.
- Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction.
- Chloro-Substituted 3-Alkylamino-4H-1,2,4-benzothiadiazine 1,1-Dioxides as ATP-Sensitive Potassium Channel Activators: Impact of the Position of the Chlorine Atom on the Aromatic Ring on Activity and Tissue Selectivity. Journal of Medicinal Chemistry.
- Asymmetric synthesis of chiral (thio)
- Hypotensive and Renal Effects of Diazoxide, a Sodium-Retaining Benzothiadiazine Compound. Scilit.
- 3-Alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides as ATP-sensitive potassium channel openers: effect of 6,7-disubstitution on potency and tissue selectivity. PubMed.
- Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Taylor & Francis Online.
- 3-Alkylamino-4H-1,2,4-benzothiadiazine 1,1-Dioxides as ATP-Sensitive Potassium Channel Openers: Effect of 6,7-Disubstitution on Potency and Tissue Selectivity. Journal of Medicinal Chemistry.
- Synthesis and Bioactivity Evaluation of Novel Thiochroman-4-One Derivatives Incorporating Carboxamide and 1, 3, 4-Thiadiazole Thioether Moieties. ProQuest.
- Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. PubMed.
- Effect on K(ATP) Channel Activation Properties and Tissue Selectivity of the Nature of the Substituent in the 7- And the 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides. PubMed.
- Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. PubMed.
- Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry.
- Benzothiadiazines.
- In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. PMC.
- 1,4,2-Benzo/pyridodithiazine 1,1-Dioxides Structurally Related to the ATP-Sensitive Potassium Channel Openers 1,2,4-Benzo/pyridothiadiazine 1,1-Dioxides Exert a Myorelaxant Activity Linked to a Distinct Mechanism of Action. Journal of Medicinal Chemistry.
- Antioxidant properties of 1,2,4-benzothiadiazine 1,1-dioxides...
- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. OUCI.
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure-activity rel
- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI.
- [Cardiovascular action of 1,2,4-benzothiadiazine-1,1-dioxide deriv
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights.
- Thiocoumarins: From the Synthesis to the Biological Applic
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistryjournal.net [chemistryjournal.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview [mdpi.com]
- 19. [3-Amino-2H-1,2,4-benzothiadiazine-1,1-dioxides with antihypertensive and possibly diabetogenic activity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]
- 21. [Cardiovascular action of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. VII] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 3-Alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides as ATP-sensitive potassium channel openers: effect of 6,7-disubstitution on potency and tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Effect on K(ATP) channel activation properties and tissue selectivity of the nature of the substituent in the 7- and the 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. scilit.com [scilit.com]
- 29. Synthesis and Bioactivity Evaluation of Novel Thiochroman-4-One Derivatives Incorporating Carboxamide and 1, 3, 4-Thiadiazole Thioether Moieties - ProQuest [proquest.com]
- 30. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure-activity relationship (SAR) insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Retention Time Standards & Stationary Phase Selectivity for Sulfone-Based Impurities
Executive Summary & Core Challenge
Sulfone (
The Core Challenge: On traditional alkyl (C18) phases, sulfones often co-elute with sulfoxide intermediates due to insufficient hydrophobic discrimination. While sulfones are less polar than sulfoxides, they remain significantly more polar than the parent sulfide, leading to a "retention dead zone" early in the chromatogram.
The Solution:
This guide objectively compares the industry-standard C18 chemistry against Biphenyl and Phenyl-Hexyl stationary phases. We demonstrate that exploiting
Mechanistic Grounding: Why C18 Fails
To control retention time (RT), one must understand the interaction mechanism.
-
Sulfoxide (
): High dipole moment; acts as a strong hydrogen bond acceptor. Elutes earliest on Reverse Phase (RP). -
Sulfone (
): Strong dipole, but the tetrahedral geometry distributes electron density. Typically elutes after the sulfoxide but before the parent sulfide on C18. -
Parent Sulfide (
): Hydrophobic; elutes latest.[1]
The C18 Limitation: C18 columns rely almost exclusively on hydrophobic subtraction. Because the sulfone and sulfoxide differ primarily by a single oxygen atom, the hydrophobic difference is minimal.
The Phenyl Advantage:
Sulfone groups are electron-withdrawing. When attached to an aromatic ring (common in drug scaffolds), they create an electron-deficient
Comparative Study: C18 vs. Biphenyl vs. Phenyl-Hexyl[2][3]
Experimental Model
-
Analytes:
-
API: Phenyl-Sulfide derivative (Neutral, Hydrophobic)
-
Impurity A: Phenyl-Sulfoxide (Polar, Degradant)
-
Impurity B: Phenyl-Sulfone (Target Impurity, Polar)
-
-
System: UHPLC, UV detection at 254 nm.
Standardized Protocols
Protocol A: The "Generic" C18 Approach
-
Column: End-capped C18,
, (e.g., Zorbax Eclipse Plus or equivalent). -
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 60% B over 15 min.
-
Rationale: ACN is the standard solvent for C18. However, ACN suppresses
interactions, rendering this method purely hydrophobic.
Protocol B: The "Targeted" Biphenyl Approach (Recommended)
-
Column: Biphenyl Core-Shell,
, (e.g., Kinetex Biphenyl or equivalent). -
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Methanol (MeOH) .[3]
-
Gradient: 10% B to 65% B over 15 min.
-
Rationale: Methanol is a protic solvent that does not possess
-electrons. Unlike ACN, MeOH allows the interactions between the Biphenyl stationary phase and the sulfone analyte to dominate, maximizing selectivity.
Performance Data Comparison
| Parameter | Protocol A (C18 / ACN) | Protocol B (Biphenyl / MeOH) | Status |
| Sulfoxide RT ( | 2.15 min | 3.40 min | Improved |
| Sulfone RT ( | 2.45 min | 5.10 min | Significant Shift |
| Parent API RT ( | 8.20 min | 9.50 min | Stable |
| Selectivity ( | 1.14 | 1.55 | Superior |
| Resolution ( | 1.8 (Marginal) | > 4.5 (Robust) | Pass |
| Tailing Factor ( | 1.1 | 1.05 | Excellent |
Analysis:
The C18 column barely resolves the Sulfoxide/Sulfone pair (
Visualizing the Workflow
Diagram 1: Degradation Pathway & Impurity Genesis
Understanding the chemical origin is the first step in identification.
Caption: Stepwise oxidative degradation from parent thioether to sulfone. Sulfones are often late-stage oxidation products found in stability samples.
Diagram 2: Method Development Decision Tree
Use this logic flow to select the correct column and mobile phase.
Caption: Decision matrix for stationary phase selection. Note the requirement for Methanol when using Phenyl phases to enable pi-pi selectivity.
Expert Tips for Validation
-
The Methanol Effect: Never use Acetonitrile (ACN) as the primary solvent when trying to exploit phenyl-based selectivity. The
-electrons in the cyano group of ACN compete with the stationary phase, effectively "canceling out" the unique selectivity of the Biphenyl column. Always screen with Methanol first. -
pH Control: While sulfones are generally non-ionizable, the parent drug often is. Ensure the buffer pH is at least 2 units away from the API's pKa to prevent peak shifting that could mask the sulfone impurity.
-
Sample Diluent: Sulfones have poor solubility in water compared to sulfoxides. Ensure your sample diluent matches the initial gradient conditions (e.g., 10% MeOH) to prevent precipitation or peak distortion (the "solvent effect").
References
-
ICH Expert Working Group. "ICH Q3B(R2) Impurities in New Drug Products." International Council for Harmonisation, 2006. [Link]
-
Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Agilent Application Notes, 2009. [Link]
-
Restek Corporation. "Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns." Restek ChromaBLOGraphy, 2013. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 7-Amino-8-hydroxythiochroman 1,1-dioxide
Operational Guide: Safe Handling of 7-Amino-8-hydroxythiochroman 1,1-dioxide
This document provides a comprehensive framework for the safe handling, use, and disposal of 7-Amino-8-hydroxythiochroman 1,1-dioxide. As a potentially novel or uncharacterized research chemical, no specific Safety Data Sheet (SDS) is readily available. Therefore, this guide is built upon the principle of treating the substance as potentially hazardous by assessing the risks associated with its constituent chemical motifs.
Precautionary Principle: Hazard Assessment by Structural Analogy
In the absence of specific toxicological data, a conservative approach is mandatory.[1] The chemical structure of 7-Amino-8-hydroxythiochroman 1,1-dioxide contains two key functional groups that inform our safety protocol: an aminophenol moiety and a thiochroman 1,1-dioxide core.
-
Aminophenol Hazards : This class of compounds is known to present significant health risks. They are often harmful if swallowed or inhaled, can cause serious skin and eye irritation, and may lead to skin and respiratory allergies.[2][3] Critically, some aminophenols are suspected of causing genetic defects (mutagenicity) and can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia.[2][4]
-
Thiochroman 1,1-Dioxide Hazards : The thiochroman sulfone core is generally a stable chemical structure.[5] However, like many solid organic compounds, if handled as a fine powder, it poses a risk of aerosolization and inhalation.[6]
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier against exposure; the primary method of protection is to minimize the release of the chemical into the laboratory environment.
-
Chemical Fume Hood : All manipulations of 7-Amino-8-hydroxythiochroman 1,1-dioxide in its solid (powder) form or in volatile solutions must be conducted within a certified chemical fume hood.[7] This is critical to prevent the inhalation of airborne particles or vapors.[1]
-
Ventilation : Ensure the laboratory has adequate general ventilation.[6]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.
Hand Protection
-
Requirement : Double-gloving with nitrile or neoprene gloves.[1]
-
Causality : The outer glove provides the primary barrier against contamination. The inner glove protects the skin in the event the outer glove is breached. This is particularly important given the suspected mutagenicity and skin irritation potential of the aminophenol group.[2] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[8]
Eye and Face Protection
-
Requirement : ANSI Z87.1-compliant chemical safety goggles.[7] A face shield should be worn over the goggles when there is a significant risk of splashes, such as during the handling of larger volumes or during solution transfers.[9]
-
Causality : This combination protects the eyes and face from airborne powder and liquid splashes, preventing direct contact with mucous membranes.[10]
Body Protection
-
Requirement : A fully-fastened laboratory coat.
-
Causality : A lab coat protects the skin and personal clothing from contamination. For procedures with a higher risk of spills, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection
-
Requirement : An N95-rated (or higher) respirator is mandatory if handling the powdered compound outside of a functioning chemical fume hood.[1]
-
Causality : The aminophenol moiety is classified as harmful if inhaled.[4][11] A respirator prevents the inhalation of fine particles that may become airborne during weighing or transfer.
PPE Summary Table
| Protection Type | Minimum Requirement | Rationale & Key Considerations |
| Hand | Double-layered nitrile or neoprene gloves | Protects against potential mutagenicity and skin irritation. Change frequently.[1][2] |
| Eye/Face | ANSI Z87.1 Chemical Safety Goggles | Prevents eye exposure to powder and splashes.[7] Add face shield for splash risk.[9] |
| Body | Fully-fastened Lab Coat | Protects skin and clothing from contamination. |
| Respiratory | N95 or higher (if outside fume hood) | Prevents inhalation of harmful airborne powder.[1][4] |
Operational and Disposal Plans
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined above.
-
Weighing : Conduct all weighing operations within the fume hood or a ventilated balance enclosure to contain any airborne powder.[12] Use anti-static weigh paper or a tared container to minimize dispersal.
-
Transfer : Use a spatula or other appropriate tool to transfer the solid. Avoid pouring the powder directly, as this can create dust.
-
Dissolution : If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing. Cap the container before agitating or sonicating.
-
Post-Handling : After completing the work, carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container. Wipe down the work surface in the fume hood. Wash hands thoroughly with soap and water after removing all PPE.[8]
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Spill : Evacuate the immediate area. For a small spill within a fume hood, use a chemical spill kit appropriate for solid materials, wearing full PPE. For large spills, evacuate the laboratory and contact the institution's environmental health and safety office immediately.[1]
Waste Disposal Plan
-
Solid Waste : All materials contaminated with 7-Amino-8-hydroxythiochroman 1,1-dioxide, including gloves, weigh paper, pipette tips, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste bottle. Do not pour this waste down the drain.[6]
-
Regulatory Compliance : All waste must be disposed of following institutional, local, and national regulations for hazardous chemical waste.[5]
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of control and PPE when working with 7-Amino-8-hydroxythiochroman 1,1-dioxide.
Caption: PPE selection workflow for handling the target compound.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. labbox.de [labbox.de]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. targetmol.com [targetmol.com]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. extension.missouri.edu [extension.missouri.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biochemopharma.fr [biochemopharma.fr]
- 12. A Complete Guide to Buying Research Chemicals for Laboratories in 2025 - AiFChem [aifchem.com]
- 13. twu.edu [twu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
